2-Fluoro-3-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAMDNSCPPPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333769 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115029-22-6 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Fluoro-3-(trifluoromethyl)benzoic acid CAS number and properties
CAS Number: 115029-22-6
Executive Summary
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, safety information, and a representative synthetic protocol. Due to its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, this compound serves as a valuable building block for introducing these moieties into larger, biologically active molecules. The presence of these fluorine-containing groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] Its key physical and chemical properties are summarized in the tables below.
Identification
| Identifier | Value |
| CAS Number | 115029-22-6 |
| Molecular Formula | C₈H₄F₄O₂ |
| Synonyms | α,α,α,2-Tetrafluoro-m-toluic acid, 3-Trifluoromethyl-2-fluorobenzoic acid |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 208.11 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 126-128 °C | [2] |
| Boiling Point | 249.6 °C | [2] |
| Density | 1.489 g/cm³ | [2] |
| Flash Point | 104.7 °C | [2] |
Spectroscopic Data
Applications in Research and Development
This compound is a crucial intermediate in organic synthesis, particularly for the development of new therapeutic agents and crop protection agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the reactivity and biological activity of the resulting products.[2] Its applications include:
-
Pharmaceutical Synthesis: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated moieties can improve the metabolic stability and binding affinity of drug candidates.
-
Agrochemical Synthesis: This compound is utilized in the preparation of advanced herbicides and fungicides.
Experimental Protocols
Representative Synthesis of this compound
The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-(trifluoromethyl)benzoic acid, which can be adapted for the synthesis of the title compound. This protocol is based on the hydrolysis of a benzotrichloride precursor.
Disclaimer: This is an adapted protocol and may require optimization for the synthesis of this compound.
Reaction Scheme:
A representative synthesis workflow.
Materials:
-
2-Fluoro-3-(trichloromethyl)toluene
-
Sulfuric acid (concentrated)
-
Water
-
Toluene
-
Sodium hydroxide solution
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2-Fluoro-3-(trichloromethyl)toluene and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 120-130°C.
-
Slowly add water to the reaction mixture over a period of 2-3 hours, maintaining the temperature. The addition of water will lead to the evolution of hydrogen chloride gas, which should be safely scrubbed.
-
After the addition of water is complete, continue to stir the mixture at the same temperature for an additional 4-6 hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
Add toluene to the mixture and stir.
-
Wash the organic layer with water to remove any remaining acid.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the public domain detailing the involvement of this compound in specific biological signaling pathways. Its significance lies in its role as a synthetic intermediate for creating more complex molecules with potential biological activities. The biological effects of its derivatives would depend on the final molecular structure.
Ordering and Availability
This compound is commercially available from various chemical suppliers. Purity levels are typically greater than 98%.
General workflow from starting materials to final products.
References
An In-depth Technical Guide to the Physical and Chemical Properties of C8H4F4O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C8H4F4O2 encompasses a class of fluorinated aromatic dicarboxylic acids, with tetrafluoroterephthalic acid and tetrafluorophthalic acid being prominent isomers. These compounds serve as crucial building blocks in materials science, organic synthesis, and pharmaceutical development. Their highly fluorinated nature imparts unique chemical and physical properties, including enhanced thermal stability and chemical resistance. This guide provides a comprehensive overview of the key physical and chemical characteristics of these isomers, detailed experimental protocols for their determination, and a visualization of their synthetic pathways and applications.
Isomers of C8H4F4O2
The primary isomers of C8H4F4O2 are derivatives of benzene dicarboxylic acid, where four hydrogen atoms on the benzene ring are substituted with fluorine atoms. The positions of the carboxylic acid groups and fluorine atoms give rise to different isomers. The two most common isomers are:
-
2,3,5,6-Tetrafluoroterephthalic acid (CAS: 652-36-8): In this isomer, the two carboxylic acid groups are in the para (1,4) positions on the benzene ring.
-
3,4,5,6-Tetrafluorophthalic acid (CAS: 652-03-9): Here, the carboxylic acid groups are in the ortho (1,2) positions.
Physical and Chemical Properties
The physicochemical properties of these isomers are summarized in the tables below. These properties are critical for understanding their behavior in various applications, from reaction kinetics to formulation in drug delivery systems.
Table 1: Physical Properties of C8H4F4O2 Isomers
| Property | 2,3,5,6-Tetrafluoroterephthalic Acid | 3,4,5,6-Tetrafluorophthalic Acid |
| Molecular Formula | C8H2F4O4 | C8H2F4O4 |
| Molecular Weight | 238.09 g/mol | 238.09 g/mol [1] |
| Melting Point | 275-277 °C (decomposes)[2][3][4] | 152-154 °C[5][6] |
| Boiling Point (Calculated) | 723.20 K[7] | Not available |
| Density (Predicted) | 1.812 ± 0.06 g/cm³[2] | Not available |
| Appearance | White crystalline powder[8] | White crystals |
Table 2: Chemical and Computed Properties of C8H4F4O2 Isomers
| Property | 2,3,5,6-Tetrafluoroterephthalic Acid | 3,4,5,6-Tetrafluorophthalic Acid |
| CAS Number | 652-36-8[3] | 652-03-9[1] |
| IUPAC Name | 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylic acid[9] | 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylic acid[1] |
| LogP (Octanol/Water Partition Coefficient) | 1.639 (Crippen Calculated)[7] | Not available |
| Water Solubility (log10WS in mol/L) | -2.92 (Crippen Calculated)[7] | Not available |
| pKa | Not available | Not available |
| Synonyms | Tetrafluoroterephthalic acid, 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrafluoro-[7][9] | Tetrafluorophthalic acid, 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrafluoro-[1][10] |
Experimental Protocols
Accurate determination of the physicochemical properties is essential for the reliable application of these compounds. Below are detailed methodologies for key experimental procedures.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline C8H4F4O2 isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][11]
-
Purity Check: A sharp melting range (typically 0.5-1 °C) indicates a pure compound. Impurities will typically cause a depression and broadening of the melting point range.
Boiling Point Determination
For compounds that do not decompose at their boiling point, this property can be determined experimentally.
Methodology:
-
Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[2][9]
-
Heating and Observation: The apparatus is heated slowly. As the liquid heats up, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Temperature Reading: The heat is removed once a steady stream of bubbles emerges. As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the substance.[12]
Solubility Determination
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) are used.
-
Procedure: A small, measured amount of the C8H4F4O2 isomer (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).
-
Observation: The mixture is vigorously shaken. The compound is classified as soluble if it completely dissolves. If the compound is insoluble in water but dissolves in 5% NaOH, it indicates the presence of an acidic functional group, which is expected for these dicarboxylic acids.[10][13]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the C8H4F4O2 isomer is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). A pH meter is used to monitor the pH of the solution as the base is added incrementally.[14][15][16]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point(s). For a dicarboxylic acid, two equivalence points and two corresponding pKa values are expected.[14]
Synthesis and Applications
The isomers of C8H4F4O2 are synthesized through various organic reactions and have found applications in diverse fields.
An optimized synthesis for 2,3,5,6-tetrafluoroterephthalic acid involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with CO2, achieving high yields.[7] Similarly, 3,4,5,6-tetrafluorophthalic acid can be synthesized from tetrafluorophthalic anhydride.[17]
These compounds are valuable precursors in the synthesis of:
-
High-Performance Polymers: Their incorporation into polymer backbones enhances thermal stability and chemical resistance.[18]
-
Fluorescent Dyes and Optical Materials: They serve as building blocks for various dyes used in biological imaging and analytical chemistry.[8]
-
Pharmaceuticals: They are used as intermediates in the synthesis of active pharmaceutical ingredients, including anti-inflammatory drugs and fluoroquinolone antibacterials.[19][20]
Visualizations
The following diagrams illustrate the synthetic pathway for 2,3,5,6-tetrafluoroterephthalic acid and its role as a versatile building block in various applications.
Caption: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Tetrafluoroterephthalic acid | 652-36-8 [chemicalbook.com]
- 4. Tetrafluoroterephthalic acid 97 652-36-8 [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. web.williams.edu [web.williams.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]
- 18. What are the Applications of Tetrafluorophthalic Acid in Industry? - Knowledge [allgreenchems.com]
- 19. chemimpex.com [chemimpex.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Identifiers
This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 115029-22-6[1] |
| Molecular Formula | C₈H₄F₄O₂[1] |
| SMILES | FC1=C(C(=CC=C1)C(F)(F)F)C(=O)O |
| InChI | InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11,12)/h1-3H,(H,13,14) |
| InChIKey | XVEAMDNSCPPPCP-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 208.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 125-129 °C | [1] |
| Boiling Point | 249.6 °C (predicted) | |
| Density | 1.489 g/cm³ (predicted) | |
| Purity | Typically >98% | [1] |
Synthesis Protocols
Proposed Synthesis via Oxidation of 2-Fluoro-3-(trifluoromethyl)toluene
This method involves the oxidation of the methyl group of 2-Fluoro-3-(trifluoromethyl)toluene to a carboxylic acid using a strong oxidizing agent.
Reaction Scheme:
Caption: Oxidation of 2-Fluoro-3-(trifluoromethyl)toluene.
Experimental Protocol (Plausible):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2-Fluoro-3-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.
-
Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (excess, e.g., 3-4 equivalents), portion-wise to the stirred solution. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrate and washings, and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
Proposed Synthesis via Grignard Reaction
This alternative synthesis involves the formation of a Grignard reagent from 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.
Reaction Scheme:
Caption: Synthesis via Grignard reagent carboxylation.
Experimental Protocol (Plausible):
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the rate of addition.
-
Carboxylation: After the formation of the Grignard reagent is complete (disappearance of magnesium), cool the reaction mixture in an ice-salt bath. Cautiously add crushed dry ice (solid CO₂) in excess.
-
Work-up and Acidification: Allow the mixture to warm to room temperature and then quench by the slow addition of dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Spectroscopic Data (Predicted)
Detailed, experimentally verified spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1-8.2 | d | ~8.0 | H-6 |
| ~7.6-7.7 | t | ~7.8 | H-5 |
| ~7.3-7.4 | t | ~7.8 | H-4 |
| ~10-12 | br s | - | COOH |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | C=O |
| ~160-163 (d, ¹JCF) | C-F |
| ~135-137 | C-H |
| ~130-132 | C-H |
| ~125-127 (q, ¹JCF) | CF₃ |
| ~122-124 (q, ²JCCF) | C-CF₃ |
| ~118-120 (d, ²JCCF) | C-COOH |
| ~115-117 | C-H |
Note: The signals for the carbons attached to fluorine will appear as doublets (d) and the trifluoromethyl carbon and the carbon attached to it will appear as quartets (q) due to C-F coupling.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium | C=C stretch (aromatic ring) |
| 1200-1350 | Strong | C-F stretch (trifluoromethyl group) |
| 1100-1200 | Strong | C-F stretch (aryl fluoride) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| 920 | Medium, Broad | O-H bend (carboxylic acid dimer) |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 208 | [M]⁺, Molecular ion |
| 189 | [M - F]⁺ or [M - OH - H]⁺ |
| 163 | [M - COOH]⁺ |
| 139 | [M - CF₃]⁺ |
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of drug candidates.
-
Improved Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, improving binding affinity and potency.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Logical Workflow for Application in Drug Discovery:
Caption: Use in drug discovery workflow.
This compound serves as a key starting material for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, central nervous system drugs, and agrochemicals such as herbicides and fungicides. Its unique electronic properties make it an important tool for fine-tuning the efficacy and safety profiles of new chemical entities.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho and meta to a carboxylic acid respectively, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. Two primary routes are explored: a multi-step synthesis commencing from o-methylphenol and a more direct approach via directed ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the target molecule and its important precursors is provided below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 115029-22-6 | C₈H₄F₄O₂ | 208.11 | 126-128[2] | 249.6[2] | 1.489[2] |
| 2-Fluoro-3-nitrotoluene | 437-86-5 | C₇H₆FNO₂ | 155.13 | 19[3] | 111 (12 mmHg)[3] | 1.28[3] |
| 2-Fluoro-3-aminotoluene | 1978-33-2 | C₇H₈FN | 125.15 | - | 87 (12 mmHg)[4] | 1.11[4] |
| 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 | C₇H₅F₄N | 179.11 | - | 189 | 1.39 |
| 1-Fluoro-2-(trifluoromethyl)benzene | 392-85-8 | C₇H₄F₄ | 164.10 | -78[5] | 115-117[5] | 1.304[5] |
Synthesis Pathway 1: Multi-step Synthesis from o-Methylphenol
This pathway involves a sequence of classical aromatic transformations to construct the target molecule. While lengthy, it utilizes readily available starting materials and well-established reactions.
Caption: Multi-step synthesis of this compound.
Experimental Protocols for Pathway 1
Step 1: Nitration of o-Methylphenol to 2-Methyl-6-nitrophenol
-
Procedure: In a flask equipped with a stirrer and a dropping funnel, a mixture of nitric acid and sulfuric acid is prepared and cooled in an ice bath. o-Methylphenol is then added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for a few hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and recrystallized to yield 2-methyl-6-nitrophenol.
Step 2: Chlorination of 2-Methyl-6-nitrophenol to 2-Chloro-3-nitrotoluene
-
Procedure: 2-Methyl-6-nitrophenol is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent under reflux. After completion, the excess chlorinating agent is removed by distillation, and the crude product is purified by vacuum distillation or chromatography.
Step 3: Fluorination of 2-Chloro-3-nitrotoluene to 2-Fluoro-3-nitrotoluene
-
Procedure: This nucleophilic aromatic substitution is carried out by heating 2-chloro-3-nitrotoluene with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like dimethylformamide or sulfolane. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate. The reaction mixture is heated for several hours, then cooled, and the product is isolated by extraction and purified by distillation.
Step 4: Oxidation of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-nitrobenzoic acid
-
Procedure: 2-Fluoro-3-nitrotoluene is oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate in an aqueous alkaline solution. The reaction mixture is heated under reflux until the purple color of the permanganate disappears. The mixture is then cooled and filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product, which is then filtered, washed, and dried.
Step 5: Reduction of 2-Fluoro-3-nitrobenzoic acid to 2-Fluoro-3-aminobenzoic acid
-
Procedure: The nitro group is reduced to an amine by catalytic hydrogenation. 2-Fluoro-3-nitrobenzoic acid is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst (5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically balloon pressure or in a Parr hydrogenator) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 2-fluoro-3-aminobenzoic acid.
Step 6: Sandmeyer Trifluoromethylation of 2-Fluoro-3-aminobenzoic acid
-
Procedure: This step introduces the trifluoromethyl group. In a one-pot procedure, 2-fluoro-3-aminobenzoic acid is dissolved in an organic solvent like acetonitrile.[5] tert-Butyl nitrite is added, followed by a trifluoromethyl source such as trimethyl(trifluoromethyl)silane (TMSCF₃) and a copper(I) catalyst (e.g., CuI).[2][5] The reaction is stirred at room temperature or slightly elevated temperatures. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.
Synthesis Pathway 2: Directed Ortho-lithiation
This pathway offers a more convergent and potentially higher-yielding route to the target molecule, leveraging the directing effect of the fluorine atom in a lithiation reaction.
Caption: Synthesis via directed ortho-lithiation.
Experimental Protocol for Pathway 2
Step 1 & 2: Directed Ortho-lithiation and Carboxylation
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 1-fluoro-2-(trifluoromethyl)benzene and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A solution of sec-butyllithium (s-BuLi) in cyclohexane is then added dropwise, and the mixture is stirred at this temperature for a few hours to facilitate the ortho-lithiation. Gaseous carbon dioxide (from dry ice or a cylinder) is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is separated, washed with an organic solvent (e.g., ether), and then acidified with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Quantitative Data Summary
While specific yield and reaction condition data for the synthesis of this compound is not extensively published, the following table provides typical ranges based on analogous reactions reported in the literature.
| Reaction Step (Pathway 1) | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | - | 0-10 | 2-4 | 70-85 |
| Chlorination | SOCl₂ or PCl₅ | Inert Solvent | Reflux | 3-6 | 65-80 |
| Fluorination | KF, PTC | DMF or Sulfolane | 150-200 | 8-16 | 50-70 |
| Oxidation | KMnO₄, NaOH(aq) | Water | Reflux | 4-8 | 60-75 |
| Reduction | H₂, Pd/C | Ethanol | 25 | 2-6 | 85-95 |
| Sandmeyer Trifluoromethylation | t-BuONO, TMSCF₃, CuI | Acetonitrile | 25-50 | 4-12 | 40-60 |
| Reaction Step (Pathway 2) | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ortho-lithiation & Carboxylation | s-BuLi, TMEDA, CO₂ | THF | -78 to 25 | 3-5 | 60-80 |
Conclusion
This guide has outlined two viable synthetic pathways for the preparation of this compound. The multi-step approach from o-methylphenol offers a classic, albeit longer, route using fundamental organic reactions. In contrast, the directed ortho-lithiation pathway presents a more elegant and direct method, which may be preferable for its efficiency. The choice of synthesis will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and data serve as a solid foundation for the successful synthesis of this important fluorinated building block.
References
- 1. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Fluoro-2-(Trifluoromethyl)Benzene Manufacturer & Supplier China | CAS 552-13-0 | Properties, Safety, Price, Applications [fluorobenzene.ltd]
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid (α,α,α,2-Tetrafluoro-m-toluic Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document covers its chemical synonyms, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the synthesis of prominent commercial products, including their mechanisms of action and associated signaling pathways.
Chemical Identity and Properties
This compound is a fluorinated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.
Synonyms:
-
α,α,α,2-Tetrafluoro-m-toluic Acid[1]
-
3-Trifluoromethyl-2-fluorobenzoic acid[1]
-
2-Fluoro-3-trifluoromethylbenzoic acid[1]
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 115029-22-6 | [1] |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 126-128 °C | [1] |
| Boiling Point | 249.6 °C | [1] |
| Density | 1.489 g/cm³ | [1] |
| Flash Point | 104.7 °C | [1] |
Synthesis of this compound: An Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on common organic synthesis methodologies for analogous compounds. This protocol describes the oxidation of 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Reaction Scheme:
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate (1.5 equivalents) in deionized water to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of deionized water.
-
Acidification: Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.
Applications in Synthesis
This compound is a crucial intermediate in the synthesis of high-value commercial products, notably in the agrochemical and pharmaceutical sectors.
Synthesis of Fluopyram
This benzoic acid derivative is a key building block for the synthesis of fluopyram, a broad-spectrum fungicide and nematicide.
Experimental Workflow for Fluopyram Synthesis:
The synthesis of fluopyram involves the amide coupling of this compound with a specific amine precursor.
Signaling Pathway of Fluopyram:
Fluopyram functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) of fungi and nematodes. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death.
Synthesis of Celecoxib Analogues
While not a direct precursor to celecoxib itself, this compound is a valuable starting material for the synthesis of various celecoxib analogues and other non-steroidal anti-inflammatory drugs (NSAIDs) due to the presence of the trifluoromethylphenyl moiety.
Signaling Pathway of Celecoxib:
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.
Recent research also suggests that celecoxib may have COX-2-independent mechanisms of action, including effects on cell cycle regulation and apoptosis, which are of interest in cancer research.
Conclusion
This compound is a highly functionalized and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it an essential intermediate in the production of advanced agrochemicals and pharmaceuticals. A thorough understanding of its synthesis and the mechanisms of action of its derivatives is critical for researchers and professionals in the fields of drug discovery and development.
References
Spectroscopic Analysis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide combines predicted data with analysis of closely related analogs to offer a robust spectroscopic profile. It is intended to support research, development, and quality control activities where this compound is of interest.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | m | - | Ar-H |
| ~7.6 - 7.8 | m | - | Ar-H |
| ~7.3 - 7.5 | m | - | Ar-H |
| >10 | br s | - | -COOH |
Note: The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~160 (d) | C-F |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~128 (q) | C-CF₃ |
| ~125 | Ar-C |
| ~120 (q) | CF₃ |
| ~118 (d) | Ar-C |
Note: 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-CF₃ coupling.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 | s | -CF₃ |
| ~ -115 | m | Ar-F |
Note: Chemical shifts are referenced to CFCl₃.
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |
| 1200-1350 | Strong | C-F stretch (CF₃) |
| 1100-1200 | Strong | C-F stretch (Ar-F) |
| 1600, 1475 | Medium | C=C stretch (Aromatic ring) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover both Ar-F and CF₃ signals (e.g., +50 to -200 ppm).
-
Reference: An external reference of CFCl₃ (0 ppm) or an internal reference can be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [2][3]
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
Place a small amount of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to scanning the sample.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
Crystal Structure Analysis of Halogenated Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acids are a class of organic compounds that are not only pivotal as precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes, but also serve as fundamental models in the study of crystal engineering and supramolecular chemistry. The nature and position of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) on the benzene ring profoundly influence the molecule's electronic properties, acidity, and, critically, its solid-state architecture. Understanding the crystal structure of these compounds is paramount for controlling their physicochemical properties, such as solubility, melting point, and stability, which are crucial for drug development and materials science.
This technical guide provides an in-depth analysis of the crystal structures of various halogenated benzoic acids. It summarizes key crystallographic data, details the experimental protocols for structure determination, and illustrates the primary intermolecular interactions that govern their crystal packing.
Data Presentation: Crystallographic Parameters of Halogenated Benzoic Acids
The following tables summarize the crystallographic data for a selection of ortho-, meta-, and para-substituted halogenated benzoic acids, allowing for a comparative analysis of their solid-state structures. A predominant feature across these structures is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Chloro Derivatives | |||||||||||
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Monoclinic | P2₁/c | 13.91(2) | 3.860(5) | 12.87(2) | 90 | 100.1(2) | 90 | 4 | [CCDC 694059] |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Monoclinic | P2₁/c | 13.91(2) | 3.860(5) | 12.87(2) | 90 | 100.1(2) | 90 | 4 | [CCDC 217883] |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Triclinic | P-1 | 7.641(3) | 7.910(3) | 6.551(3) | 105.79(3) | 108.31(3) | 71.30(3) | 2 | [CCDC 280795] |
| Bromo Derivatives | |||||||||||
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Monoclinic | C2/c | 14.7955(4) | 3.9906(2) | 22.9240(8) | 90 | 96.906(3) | 90 | 8 | [1] |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | Monoclinic | P2₁/n | 6.220(5) | 4.7064(4) | 25.149(2) | 90 | 92.283(4) | 90 | 4 | [CCDC 1446325] |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | Triclinic | P-1 | 7.744(3) | 7.848(3) | 6.643(3) | 105.21(3) | 108.34(3) | 71.95(3) | 2 | [CCDC 211326] |
| Iodo Derivatives | |||||||||||
| 2-Iodobenzoic Acid | C₇H₅IO₂ | Monoclinic | P2₁/c | 15.003(3) | 4.098(1) | 13.529(3) | 90 | 110.65(3) | 90 | 4 | [CCDC 179601] |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | Monoclinic | P2₁/c | 6.220(3) | 4.689(2) | 26.67(1) | 90 | 101.80(3) | 90 | 4 | [CCDC 7202408] |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | Monoclinic | P2₁/n | 10.321(2) | 4.801(1) | 16.035(3) | 90 | 90.87(3) | 90 | 4 | [2] |
Note: Crystallographic data can vary slightly between different studies due to experimental conditions such as temperature.
Key Intermolecular Interactions
The crystal packing of halogenated benzoic acids is primarily governed by a combination of strong hydrogen bonds and other weaker, yet structurally significant, non-covalent interactions.
Hydrogen-Bonded Dimers
A nearly universal structural motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds.[3] This robust supramolecular synthon links the carboxylic acid groups of two adjacent molecules, creating a stable eight-membered ring.[4] This dimerization is a strong driving force in the crystallization of these compounds.[5]
Halogen Bonding and Other Interactions
Beyond the dominant hydrogen bonding, halogen bonds (X···O, X···X) and π–π stacking interactions play a crucial role in dictating the three-dimensional arrangement of the hydrogen-bonded dimers.[6][7] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species.[7] The strength and directionality of these interactions depend on the identity of the halogen (I > Br > Cl) and its position on the aromatic ring.[8] For instance, in the crystal structure of 4-iodobenzoic acid, van der Waals forces between iodine atoms of adjacent dimers contribute to the overall packing.[9] In 2-bromobenzoic acid, neighboring dimers are linked by weak C-H···O hydrogen bonds, and these tapes of dimers interact via slipped parallel π–π interactions.[10]
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a halogenated benzoic acid typically follows the standardized workflow of single-crystal X-ray diffraction.
References
- 1. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. testbook.com [testbook.com]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Safety, handling, and MSDS for 2-Fluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS RN: 115029-22-6). The information is intended to support laboratory safety protocols and ensure the proper management of this chemical in a research and development setting.
Chemical Identification and Properties
This compound is a fluorinated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | α,α,α,2-Tetrafluoro-m-toluic acid[1] |
| CAS Number | 115029-22-6[1] |
| Molecular Formula | C8H4F4O2[1] |
| Molecular Weight | 208.11 g/mol [2] |
| Appearance | Off-white to white crystalline powder[1] |
| Physical and Chemical Properties | Value | Reference |
| Melting Point | 126-128 °C | [1] |
| Boiling Point | 249.6 °C | [1] |
| Density | 1.489 g/cm³ | [1] |
| Flash Point | 104.7 °C | [1] |
Hazard Identification and Classification
This chemical is classified as hazardous. The following table summarizes its GHS classifications.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU).
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, and ensure that skin is not exposed.
-
Respiratory Protection: For operations that may generate dust, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges is recommended as a backup to engineering controls.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[4]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Review the MSDS and this guide.
-
Dispensing:
-
If the chemical is in a powdered form, carefully scoop the required amount, avoiding the generation of dust.
-
Use a static-free spatula and weighing vessel.
-
-
In Use:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust.
-
Keep the container tightly closed when not in use.
-
-
Cleaning:
-
Clean up any spills immediately, following the procedures outlined in Section 5.
-
Wash hands and any exposed skin thoroughly after handling.
-
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Personal Precautions
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as described in Section 3.1.
-
Avoid breathing dust.
-
Ensure adequate ventilation.
Environmental Precautions
-
Prevent the chemical from entering drains, sewers, or waterways.
Methods for Cleaning Up
-
Containment: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe dry.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
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References
Phenylboronic Acid: A Versatile Intermediate for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenylboronic acid has emerged as a cornerstone in modern organic synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Its versatility as a synthetic intermediate has propelled advancements across numerous scientific disciplines, most notably in pharmaceutical development, materials science, and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of phenylboronic acid, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Applications in Organic Synthesis
Phenylboronic acid's primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction has become an indispensable tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1] The stability and ease of handling of phenylboronic acid, compared to other organometallic reagents, make it an ideal choice for a wide range of synthetic applications.
Beyond the Suzuki-Miyaura coupling, phenylboronic acid and its derivatives are involved in a variety of other important transformations, including:
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds, such as C-N and C-O bonds.[2]
-
Heck-type Reactions: Coupling with alkenes and alkynes.[1]
-
Petasis Reaction: A multicomponent reaction for the synthesis of α-amino acids.
-
Asymmetric Synthesis: Serving as a chiral auxiliary or directing group.
The ability of phenylboronic acids to reversibly form esters with diols has also led to their extensive use in the development of sensors, drug delivery systems, and self-healing materials.[1]
Data Presentation: Suzuki-Miyaura Coupling of Phenylboronic Acid
The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the nature of the aryl halide, the palladium catalyst, the base, and the solvent system. The following tables summarize representative quantitative data for the coupling of phenylboronic acid with various aryl halides under different reaction conditions.
Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4 | 92 |
| Chlorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 18 | 85 |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 1 | 98 |
| 4-Bromoanisole | Pd/C | K₃PO₄ | H₂O | 6 | 90 |
| 4-Chloroanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 24 | 78 |
Data compiled from various sources, specific conditions may vary.
Table 2: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 12 | 88 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 8 | 95 |
| PdCl₂(dppf) | None | Cs₂CO₃ | 1,4-Dioxane/H₂O | 16 | 93 |
| Pd/C | None | Na₂CO₃ | EtOH/H₂O | 10 | 85 |
This table illustrates the impact of different palladium sources and phosphine ligands on reaction efficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments involving phenylboronic acid.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction between an aryl halide and phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Synthesis of Phenylboronic Acid from Phenylmagnesium Bromide
This protocol outlines a common laboratory synthesis of phenylboronic acid.
Materials:
-
Bromobenzene (10.0 mmol)
-
Magnesium turnings (12.0 mmol)
-
Anhydrous diethyl ether or THF (30 mL)
-
Trimethyl borate (15.0 mmol)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings in a dry round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Add the trimethyl borate dropwise to the cold Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of hexane and ethyl acetate) to yield pure phenylboronic acid.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving phenylboronic acid.
This workflow illustrates a convergent synthesis of the antihypertensive drug Losartan, where a key step involves a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative.[3][4][5][6][7] This multi-step synthesis highlights the strategic importance of phenylboronic acid as a versatile intermediate in the construction of complex pharmaceutical agents.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101475564B - Novel preparation of losartan potassium - Google Patents [patents.google.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a paramount achievement in medicinal chemistry. Its unique electronic and physicochemical properties have proven instrumental in optimizing the efficacy, metabolic stability, and pharmacokinetic profiles of numerous drug candidates, leading to the development of blockbuster therapeutics. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group profoundly alters the electronic and physical properties of a molecule. These changes are central to its utility in drug design and can be quantified to predict the impact on a drug candidate's behavior.
Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that significantly influences a molecule's ability to cross biological membranes.[1][2] This increased lipophilicity can enhance absorption and distribution within the body.[1] The Hansch lipophilicity parameter (π) for the trifluoromethyl group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[1] However, the impact of trifluorination on lipophilicity is context-dependent; for instance, trifluorination at the α-position of aliphatic alcohols strongly enhances lipophilicity, while this effect diminishes at more distant positions.[3]
| Compound | logP | Notes |
| Aniline | 0.90 | Parent compound. |
| 3-(Trifluoromethyl)aniline | 2.91 | The CF₃ group significantly increases lipophilicity. |
Table 1: Comparative logP values of Aniline and its trifluoromethylated analog.[4][5]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[6][7] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[6][7]
| Parameter | Drug without -CF₃ (e.g., with -CH₃) | Drug with -CF₃ | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond's strength resists enzymatic cleavage, slowing down metabolism. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolism by liver enzymes leads to a lower intrinsic clearance rate. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites. |
Table 2: Expected outcomes on metabolic stability with the introduction of a trifluoromethyl group.[6]
Electronic Effects and pKa Modification
The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[1] This electronic perturbation can significantly influence the acidity or basicity (pKa) of nearby functional groups. For example, trifluoromethyl-substituted compounds are often stronger acids, as seen in trifluoroacetic acid, which is about 34,000 times more acidic than acetic acid. Conversely, the CF₃ group lowers the basicity of compounds like trifluoroethanol.[1] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.
| Compound | pKa |
| Aniline | 4.58 |
| 3-(Trifluoromethyl)aniline | 3.54 |
| 2-Nitroaniline | -0.29 |
| 4-Nitroaniline | 1.02 |
| 2-Chloroaniline | 2.64 |
| 4-Chloroaniline | 3.98 |
| 2-Methylaniline | 4.39 |
| 4-Methylaniline | 5.12 |
Table 3: Comparative pKa values of substituted anilines, demonstrating the electron-withdrawing effect of the trifluoromethyl group.[2][4]
Role in Drug-Target Interactions and Biological Activity
The unique steric and electronic properties of the trifluoromethyl group can lead to enhanced binding affinity and potency of drug candidates.
Bioisosterism
The trifluoromethyl group is often employed as a bioisostere for methyl (-CH₃) and chloro (-Cl) groups.[1] While sterically larger than a methyl group, its electronic properties are vastly different, offering a way to probe and modify interactions within a binding pocket.[1]
Case Studies: Celecoxib and Fluoxetine
Celecoxib (Celebrex) , a selective COX-2 inhibitor, features a trifluoromethyl group that is crucial for its activity.[8][9] The CF₃ group contributes to the molecule's binding affinity and selectivity for the COX-2 enzyme.[10][11]
Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethyl group on its phenoxy ring.[12][13] This group is vital for its pharmacological activity, influencing its binding to the serotonin transporter and its overall pharmacokinetic profile.[13]
| Drug Analog | Target | IC₅₀ (µM) | Ki (µM) |
| Trifluoromethylated Isoxazole (TTI-4) | MCF-7 (Breast Cancer Cell Line) | 2.63 | - |
| Trifluoromethyl Ketone Inhibitor | SARS-CoV 3CL Protease | 0.8 (at 4h) | 0.3 (at 4h) |
| Trifluoromethylated Pyrazolopyrimidine (9) | Pim1 Kinase | 0.042 | - |
Table 4: Examples of IC₅₀ and Ki values for trifluoromethyl-containing enzyme inhibitors.[14][15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the role of trifluoromethylated drugs.
Signaling Pathways
Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.
Caption: Mechanism of action of Fluoxetine at the synaptic cleft.
Experimental Workflows
Caption: General workflow for kinase inhibitor drug discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development.
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand for a sufficient time for the two phases to separate. Centrifugation can be used to expedite separation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Analyze the concentration of the test compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaker (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in the assay buffer.
-
In a 96-well plate, add the liver microsome suspension to the appropriate wells.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.[6][11][19]
Determination of IC₅₀ and Ki for Enzyme Inhibitors
Objective: To determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki).
Materials:
-
Purified enzyme
-
Substrate (preferably chromogenic or fluorogenic)
-
Inhibitor stock solution
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure for IC₅₀ Determination:
-
Prepare a serial dilution of the inhibitor.
-
In a 96-well plate, add the enzyme, inhibitor (at various concentrations), and assay buffer. A control with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor for a specific time.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20][21][22]
Procedure for Ki Determination:
-
Determine the IC₅₀ at various substrate concentrations.
-
The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing how the IC₅₀ value changes with substrate concentration.
-
The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which depends on the type of inhibition and the substrate concentration relative to the Michaelis constant (Km).[16][23][24]
Synthesis of Trifluoromethylated Compounds
The synthesis of trifluoromethylated molecules often requires specialized reagents and reaction conditions.
Synthesis of Celecoxib (Representative Step): A common synthetic route to celecoxib involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a trifluoromethylated β-diketone intermediate. This intermediate is then cyclized with 4-sulfonamidophenylhydrazine to yield celecoxib.[25][26][27]
Synthesis of Fluoxetine (Representative Step): The synthesis of fluoxetine can be achieved through various routes. One common method involves the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with 4-chlorobenzotrifluoride in the presence of a base to form the ether linkage.[8][12][14][17][28]
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, while also influencing drug-target interactions, has been repeatedly demonstrated in a wide array of successful therapeutic agents. A thorough understanding of the quantitative effects of trifluoromethylation, coupled with robust experimental validation, is essential for the rational design of next-generation pharmaceuticals with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals to leverage the power of the trifluoromethyl group in their pursuit of novel medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. m.youtube.com [m.youtube.com]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. ClinPGx [clinpgx.org]
- 14. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 15. Effects of the Selective Serotonin Reuptake Inhibitor Fluoxetine on Developing Neural Circuits in a Model of the Human Fetal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. courses.edx.org [courses.edx.org]
- 22. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 23. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 26. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 28. chemistry.wilkes.edu [chemistry.wilkes.edu]
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into molecular frameworks has become a paramount strategy in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. The unique physicochemical properties of fluorine and fluorinated moieties can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This technical guide provides an in-depth overview of fluorinated building blocks, detailing their impact on key molecular properties, and offering practical experimental protocols for their synthesis and incorporation.
The Impact of Fluorination on Molecular Properties
The introduction of fluorine can strategically alter a molecule's characteristics. The high electronegativity of fluorine, coupled with its relatively small size, allows for nuanced modifications of electronic properties, lipophilicity, and metabolic pathways.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the acidity and basicity of nearby functional groups. This modulation is a critical tool in drug design for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, the introduction of fluorine atoms to an aniline ring generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.
Table 1: Comparative pKa and logP of Aniline and Fluorinated Anilines [1]
| Compound | Structure | pKa (Predicted) | logP (Predicted) |
| Aniline | C₆H₅NH₂ | 4.6 | 0.9 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.2 | 1.1 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 | 1.1 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.7 | 1.2 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 1.9 | 1.5 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.1 | 2.5 |
Tuning Lipophilicity (logP/logD)
The effect of fluorination on lipophilicity is complex and highly dependent on the molecular context. While highly fluorinated motifs like the trifluoromethyl group often increase lipophilicity, the introduction of a single fluorine atom can have a more subtle, position-dependent effect. In some cases, strategic fluorination can even decrease lipophilicity, a desirable trait for improving the solubility and pharmacokinetic profile of a drug candidate.
Table 2: Comparative Lipophilicity of Fluorinated and Non-Fluorinated Compounds
| Non-Fluorinated Analog | logP/logD | Fluorinated Analog | logP/logD | Fold Change | Reference |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 | [2] |
| Toluene | 2.73 | 4-Fluorotoluene | 2.91 | +0.18 | PubChem |
| Cyclohexane | 3.44 | Fluorocyclohexane | 3.32 | -0.12 | PubChem |
| Isoquinoline PARP Inhibitor (R=H) | 2.5 | 7-Fluoro-isoquinoline PARP Inhibitor (R=7-F) | 2.7 | +0.2 | [3] |
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be significantly extended.
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
| Compound Pair | Non-Fluorinated (% remaining after incubation with HLM) | Fluorinated (% remaining after incubation with HLM) | Key Finding | Reference |
| 1,3,5-Triazine Derivatives | Varies | Increased stability with fluorine substitution | Fluorination at specific positions enhances metabolic stability. | [4] |
| δ-Tocotrienol Derivative | Metabolically labile | Unexpectedly rapid enzymatic C-F bond hydrolysis | Allylic fluorine atoms were found to be susceptible to enzymatic hydrolysis. | [5] |
| Quinolines | Varies | Generally increased | Fluorination is a key strategy to block metabolic sites in quinolones. | [6] |
| Cyclohexanes | Varies | Generally increased | Fluorination of the cyclohexane ring can significantly enhance metabolic stability. | [7] |
HLM: Human Liver Microsomes
Key Synthetic Methodologies and Experimental Protocols
The synthesis of fluorinated building blocks and their incorporation into target molecules can be achieved through a variety of methods, broadly categorized as nucleophilic, electrophilic, and radical fluorination.
Nucleophilic Fluorination: Deoxyfluorination of an Alcohol using DAST
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.
Experimental Protocol: Synthesis of 4-Nitrobenzyl Fluoride from 4-Nitrobenzyl Alcohol
-
Materials:
-
4-Nitrobenzyl alcohol
-
(Diethylamino)sulfur Trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (20 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-nitrobenzyl fluoride.
-
Electrophilic Fluorination: α-Fluorination of a Ketone using Selectfluor™
Selectfluor™ is a user-friendly and effective electrophilic fluorinating agent for a wide range of substrates, including ketones.
Experimental Protocol: Monofluorination of a Cyclic 1,3-Diketone [8]
-
Materials:
-
Cyclic 1,3-diketone (e.g., 1,3-cyclohexanedione)
-
Selectfluor™
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a round-bottom flask, add the cyclic 1,3-diketone (1.0 eq) and anhydrous acetonitrile.
-
Add Selectfluor™ (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or NMR. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield the monofluorinated 1,3-diketone.
-
Trifluoromethylation using Togni's Reagent
Togni's reagents are electrophilic trifluoromethylating agents that can be used to introduce the CF₃ group into a variety of nucleophiles.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Alkene [9]
-
Materials:
-
Alkene substrate
-
Togni's Reagent II (1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole)
-
Copper(I) catalyst (e.g., Cu(CH₃CN)₄BF₄)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the alkene substrate (1.0 eq), Togni's Reagent II (1.5 eq), and the copper(I) catalyst (10 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography to obtain the allylic trifluoromethylated compound.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for understanding complex chemical processes and biological pathways. The following visualizations, created using the DOT language, illustrate key concepts in the application of fluorinated building blocks.
Caption: A typical workflow for a "Fluorine Scan" in a drug discovery program.
Caption: A simplified workflow for the synthesis and application of an 18F-labeled PET tracer.[10][11][12][13]
Caption: Overview of major synthetic strategies for the introduction of fluorine into organic molecules.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in modern chemical synthesis. By understanding the fundamental principles of how fluorine influences molecular properties and by mastering the synthetic methodologies for its introduction, researchers can significantly enhance their ability to design and develop novel molecules with optimized performance characteristics. The continued development of new fluorinated building blocks and innovative fluorination reactions will undoubtedly continue to drive progress in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. radiopaedia.org [radiopaedia.org]
- 12. youtube.com [youtube.com]
- 13. Positron emission tomography - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2-Fluoro-3-(trifluoromethyl)benzoic acid with various amines. This benzoic acid derivative is a valuable building block in medicinal chemistry due to the presence of electron-withdrawing fluorine and trifluoromethyl groups, which can significantly modulate the physicochemical and pharmacological properties of target molecules. The electronic nature of this substrate requires robust coupling methodologies to achieve high yields and purity.
The protocols outlined below describe two common and effective methods for amide bond formation: a HATU-mediated coupling and an EDC/HOBt-mediated coupling. These methods are broadly applicable to a range of primary and secondary amines.
Overview of Amide Coupling Reactions
Amide bond formation is a cornerstone of organic and medicinal chemistry.[1] The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating the reaction under milder conditions.[1] Common strategies involve the use of uronium/aminium salts like HATU or carbodiimides such as EDC, often in combination with additives like HOBt.[1] The choice of coupling reagent, base, and solvent is critical for optimizing the reaction, particularly with electronically demanding substrates like this compound.[2]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the amide coupling of this compound with a representative amine, aniline, using two different protocols. These are starting points and may require optimization for specific substrates.
| Parameter | Protocol 1: HATU-mediated | Protocol 2: EDC/HOBt-mediated |
| Amine | Aniline | Aniline |
| Coupling Reagent | HATU | EDC |
| Additive | None | HOBt |
| Base | DIEA | DIEA |
| Solvent | DMF | DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Time | 4-12 h | 12-24 h |
| Typical Yield | >90% | 75-90% |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a wide range of amines, including those that are less nucleophilic or sterically hindered.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)[5]
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)[5]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 equiv) to the solution.[1]
-
Add DIEA (2.0 - 3.0 equiv) to the reaction mixture.[1]
-
Add HATU (1.1 - 1.5 equiv) portion-wise while stirring.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs a classic and cost-effective carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[6] This method is widely used in peptide synthesis and general amide formation.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv), the amine (1.0 - 1.2 equiv), and HOBt (1.2 - 1.5 equiv) in anhydrous DCM.[6]
-
Add DIEA (2.0 - 3.0 equiv) to the solution.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 - 1.5 equiv) portion-wise to the cooled solution.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 2-Fluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of a key pharmaceutical intermediate, 2-Fluoro-3-(trifluoromethyl)aniline, from 2-Fluoro-3-(trifluoromethyl)benzoic acid. This aniline is a valuable building block for the synthesis of various potential active pharmaceutical ingredients (APIs). A conceptual application for the synthesis of a Flunixin analog is also presented to illustrate its utility in drug discovery.
Introduction
This compound is a versatile starting material in medicinal chemistry due to the presence of both a fluorine atom and a trifluoromethyl group. These moieties can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines a detailed protocol for the conversion of this compound into 2-Fluoro-3-(trifluoromethyl)aniline, a key intermediate for the synthesis of various biologically active molecules. The conversion is achieved through a one-pot Curtius rearrangement, a reliable method for the synthesis of amines from carboxylic acids.
Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline
The synthesis of 2-Fluoro-3-(trifluoromethyl)aniline from this compound is proposed via a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA). This method avoids the isolation of the potentially explosive acyl azide intermediate.
Experimental Workflow
Caption: Synthetic workflow for 2-Fluoro-3-(trifluoromethyl)aniline.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 208.11 | 10.0 | 2.08 g |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 11.0 | 3.03 g (2.5 mL) |
| Triethylamine | 101.19 | 11.0 | 1.11 g (1.5 mL) |
| Toluene (anhydrous) | - | - | 50 mL |
| 1 M Hydrochloric acid (aq) | - | - | As needed |
| Saturated Sodium Bicarbonate solution (aq) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
| Dichloromethane | - | - | For chromatography |
| Hexanes | - | - | For chromatography |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.08 g, 10.0 mmol).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (50 mL) and triethylamine (1.5 mL, 11.0 mmol). Stir the mixture at room temperature until the benzoic acid dissolves.
-
Formation of Acyl Azide and In Situ Rearrangement: Carefully add diphenylphosphoryl azide (DPPA) (2.5 mL, 11.0 mmol) dropwise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting material.
-
Hydrolysis of the Isocyanate: After the rearrangement is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M hydrochloric acid (20 mL) to the reaction mixture to hydrolyze the in situ formed isocyanate to the corresponding aniline. Stir the mixture vigorously at room temperature for 1-2 hours.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-3-(trifluoromethyl)aniline.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-Fluoro-3-(trifluoromethyl)aniline.
Expected Yield: 70-85%
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons and the amine protons. |
| ¹⁹F NMR | Resonances for the -CF₃ group and the fluorine atom on the aromatic ring. |
| ¹³C NMR | Signals for the aromatic carbons, including those attached to fluorine and the trifluoromethyl group. |
| Mass Spec | Molecular ion peak corresponding to the mass of 2-Fluoro-3-(trifluoromethyl)aniline (C₇H₅F₄N, M.W. 179.12). |
| Appearance | Colorless to pale yellow oil or low melting solid. |
Conceptual Application: Synthesis of a Flunixin Analog
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Its synthesis involves the coupling of an aniline derivative with a pyridine derivative. By analogy, 2-Fluoro-3-(trifluoromethyl)aniline can be used to synthesize novel Flunixin analogs with potentially modified pharmacological properties.
Proposed Synthetic Pathway
Caption: Conceptual synthesis of a Flunixin analog.
General Protocol Concept
A mixture of 2-Fluoro-3-(trifluoromethyl)aniline, 2-chloronicotinic acid, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or DMSO) would be heated to promote the Ullmann condensation. Following the reaction, an acidic workup would yield the crude Flunixin analog, which could then be purified by recrystallization or chromatography.
Conclusion
This compound is a valuable starting material for the synthesis of fluorinated pharmaceutical intermediates. The provided detailed protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)aniline via a one-pot Curtius rearrangement offers a safe and efficient method for obtaining this key building block. The conceptual application in the synthesis of a Flunixin analog highlights the potential of this intermediate in the development of new APIs. Researchers are encouraged to adapt and optimize these protocols for their specific drug discovery and development programs.
Application in developing agrochemicals like pesticides and herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the key stages and experimental procedures involved in the development of modern agrochemicals, including pesticides and herbicides. The information presented is intended to guide researchers in the discovery, optimization, and characterization of new active ingredients and formulated products.
The Agrochemical Development Pipeline: An Overview
The development of a new agrochemical is a complex, multi-stage process that begins with the discovery of a novel active ingredient (AI) and culminates in a commercially viable and registered product. This pipeline involves a series of iterative steps, including high-throughput screening for hit identification, lead optimization to improve efficacy and safety, detailed studies to determine the mechanism of action, formulation development to ensure stability and usability, and extensive testing for biological efficacy and toxicological safety.[1]
The initial discovery phase often involves screening large libraries of chemical compounds to identify "hits" that exhibit desired biological activity against a target pest or weed.[2] Promising hits are then subjected to a lead optimization process, where their chemical structures are modified to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.[3] A crucial aspect of this process is understanding the compound's mechanism of action (MoA), which is the specific biochemical or physiological process it disrupts in the target organism.[4]
Once a lead candidate with a desirable profile is identified, it undergoes formulation development to create a stable and effective product that can be easily applied in the field.[5] The final stages of development involve rigorous efficacy trials under greenhouse and field conditions to determine optimal application rates and a comprehensive battery of toxicological studies to ensure the product is safe for humans, non-target organisms, and the environment.[6][7]
High-Throughput Screening (HTS) for Lead Discovery
High-throughput screening (HTS) is a cornerstone of modern agrochemical discovery, enabling the rapid evaluation of thousands to millions of chemical compounds for their ability to modulate a specific biological target or elicit a desired phenotypic response.[2] This automated approach significantly accelerates the identification of novel "hit" compounds that can serve as starting points for lead discovery programs.[8]
HTS assays can be broadly categorized into two types: target-based and cell-based (or whole-organism) screens.[3] Target-based assays are performed in vitro using purified enzymes or receptors that are essential for the survival of the target pest or weed.[9] Cell-based assays, on the other hand, are conducted using living cells or whole organisms and measure a phenotypic response, such as growth inhibition or mortality.[8]
The success of an HTS campaign relies on the development of robust and reproducible assays that are amenable to miniaturization and automation.[8] Key performance indicators for HTS assays include the Z'-factor, a statistical measure of assay quality, with a value greater than 0.5 generally considered excellent.[2]
Experimental Workflow: High-Throughput Screening
References
- 1. Herbicide Resistant Weeds by Herbicide Site of Action Summary Table [weedscience.org]
- 2. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southeast.k-state.edu [southeast.k-state.edu]
- 4. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 8. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Esterification of 2-Fluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity. Esterification of the carboxylic acid moiety is a fundamental transformation, often employed to protect the carboxylic acid, modify solubility, or to serve as a precursor for further synthetic manipulations.
This document provides a detailed experimental procedure for the methyl esterification of this compound via the Fischer-Speier method. This protocol is based on established procedures for structurally similar fluorinated benzoic acids and is designed to be a reliable starting point for researchers.
Key Compound Properties
A summary of the physical and chemical properties of the starting material and the expected methyl ester product is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₄F₄O₂ | 208.11 | White to off-white solid | 115029-22-6 |
| Methyl 2-fluoro-3-(trifluoromethyl)benzoate | C₉H₆F₄O₂ | 222.14[1] | Colorless liquid or solid | 1214333-68-1 |
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of methyl 2-fluoro-3-(trifluoromethyl)benzoate using methanol in the presence of a catalytic amount of sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated and purified through a standard aqueous workup and solvent evaporation.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)[2]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (20-50 eq.). The methanol serves as both a reactant and the solvent.
-
Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours). A reaction at 50°C for 16 hours has been shown to be effective for a similar substrate, 2-fluoro-3-nitrobenzoic acid, yielding 93% of the corresponding methyl ester.[3]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate or dichloromethane.[2]
-
Transfer the solution to a separatory funnel and wash with water.
-
Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution. Perform this step slowly and with frequent venting of the separatory funnel to release the evolved CO₂ gas. Continue washing until effervescence ceases.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 2-fluoro-3-(trifluoromethyl)benzoate.
-
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.
Quantitative Data (Representative)
The following table provides representative quantitative data for the esterification of a structurally similar compound, 2-fluoro-3-nitrobenzoic acid, which can be used as an estimate for the esterification of this compound.[3]
| Parameter | Value |
| Starting Material | 2-Fluoro-3-nitrobenzoic acid (5 g, 27.0 mmol) |
| Reagent | Methanol (50 mL) |
| Catalyst | Concentrated H₂SO₄ (1.4 mL, 27.0 mmol) |
| Reaction Temperature | 50 °C |
| Reaction Time | 16 hours |
| Product | Methyl 2-fluoro-3-nitrobenzoate (5.1 g, 25.2 mmol) |
| Yield | 93% |
Experimental Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Signaling Pathway of Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Discussion
The Fischer-Speier esterification is a reliable and widely used method for the synthesis of esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used.[2] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
For substrates like this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups can increase the acidity of the carboxylic acid, but may also slightly deactivate the aromatic ring. However, these electronic effects are not expected to significantly hinder the esterification reaction under standard Fischer conditions. Potential steric hindrance from the ortho-fluoro substituent is a consideration, but is generally not prohibitive for the reaction to proceed.
The work-up procedure is critical for obtaining a pure product. The sodium bicarbonate wash is essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid.[2] It is important to perform this step carefully to avoid vigorous foaming. The final brine wash helps to remove residual water from the organic layer before drying.
For applications requiring very high purity, further purification by distillation or column chromatography is recommended. The choice of purification method will depend on the physical properties of the resulting ester (e.g., boiling point and polarity).
References
Application Notes: Xanthine as a Versatile Scaffold for the Development of G Protein-Coupled Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes. Their significance as therapeutic targets is underscored by the fact that a substantial portion of all currently marketed drugs act by modulating GPCR activity. The development of novel and selective GPCR ligands is therefore a cornerstone of modern drug discovery. A key strategy in this endeavor is the use of privileged scaffolds, core molecular structures that are known to interact with specific classes of biological targets.
The xanthine core is a prime example of such a scaffold, particularly for the development of antagonists for adenosine receptors, a subfamily of GPCRs. Naturally occurring xanthines like caffeine and theophylline are well-known adenosine receptor antagonists.[1] Through systematic chemical modifications of the xanthine backbone, researchers have been able to develop highly potent and selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[1]
This application note will focus on the use of the xanthine scaffold as a building block for the synthesis of adenosine A1 receptor (A1AR) antagonists. We will present a summary of structure-activity relationship (SAR) data, detailed protocols for key pharmacological assays, and visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Structure-Activity Relationships of Xanthine-Based A1AR Antagonists
The affinity of xanthine derivatives for the A1 adenosine receptor is highly dependent on the nature and position of substituents on the xanthine core. The following table summarizes the binding affinities (Ki) of a series of 8-phenylxanthine derivatives, illustrating the key structure-activity relationships. The data is adapted from the work of Bruns et al. (1983), which systematically explored substitutions on the 1, 3, and 8 positions of the xanthine scaffold.[2][3]
| Compound ID | R1 | R3 | R8 (Phenyl Substituent) | A1AR Affinity (Ki, nM) |
| 1 | CH3 | CH3 | H | 1,500 |
| 2 | CH2CH2CH3 | CH2CH2CH3 | H | 75 |
| 3 | CH3 | CH3 | 4-Cl | 400 |
| 4 | CH2CH2CH3 | CH2CH2CH3 | 4-Cl | 15 |
| 5 | CH2CH2CH3 | CH2CH2CH3 | 4-OCH3 | 30 |
| 6 | CH2CH2CH3 | CH2CH2CH3 | 2-NH2 | 8 |
| 7 | CH2CH2CH3 | CH2CH2CH3 | 2-NH2, 4-Cl | 0.022 |
Key SAR Insights:
-
Substituents at R1 and R3: Increasing the chain length of the alkyl groups at the 1 and 3 positions from methyl to propyl significantly enhances binding affinity (compare compound 1 vs. 2, and 3 vs. 4).[2][3]
-
Substitution at R8: The introduction of a phenyl group at the 8-position dramatically increases potency.[2][3]
-
Substituents on the 8-Phenyl Ring: The nature and position of substituents on the 8-phenyl ring have a profound impact on affinity. A para-chloro or para-methoxy group enhances potency (compare compound 2 with 4 and 5). An ortho-amino group provides a substantial increase in affinity (compound 6).[2][3]
-
Synergistic Effects: Combining favorable substitutions leads to a remarkable increase in potency. The combination of 1,3-dipropyl groups with a 2-amino-4-chlorophenyl substituent at the 8-position results in a compound with picomolar affinity (compound 7).[2]
Experimental Protocols
The characterization of novel xanthine-based ligands for the A1AR involves a combination of binding and functional assays. Below are detailed protocols for a radioligand binding assay to determine binding affinity (Ki) and a cAMP functional assay to assess antagonist activity.
Protocol 1: Radioligand Competition Binding Assay for A1AR
This protocol describes the determination of the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled antagonist from the A1AR.[4][5]
Materials:
-
Cell Membranes: Cell membranes prepared from a cell line overexpressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), a high-affinity A1AR antagonist.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Synthesized xanthine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known A1AR ligand (e.g., 10 µM theophylline).
-
Assay Plates: 96-well polypropylene plates.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer using a tissue homogenizer and centrifuge at 4°C. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of serially diluted test compound or vehicle (for total binding) or non-specific binding control.
-
50 µL of [3H]DPCPX at a final concentration close to its Kd value (e.g., 1-2 nM).
-
50 µL of the cell membrane preparation (final protein concentration of 10-20 µg per well).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for A1AR Antagonists
This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the A1AR.[4][6] The A1AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5]
Materials:
-
Cell Line: A cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
A1AR Agonist: A potent A1AR agonist such as N6-cyclopentyladenosine (CPA).
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, luminescence, or ELISA-based).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).
-
Assay Plates: White, opaque 96- or 384-well microplates suitable for the chosen detection method.
Procedure:
-
Cell Seeding: The day before the assay, seed the A1AR-expressing cells into the assay plates at an optimized density (e.g., 5,000-20,000 cells per well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the xanthine test compounds (antagonists) in assay buffer. Prepare a stock solution of the A1AR agonist (CPA) and forskolin.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with pre-warmed assay buffer.
-
Pre-incubate the cells with the serially diluted test compounds for 15-30 minutes at room temperature.
-
Add a fixed concentration of the A1AR agonist (typically the EC80 concentration, the concentration that gives 80% of the maximal effect) and a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells except the control wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents from the kit to each well.
-
Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., a fluorescence plate reader for HTRF assays).
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: A1AR signaling pathway and the mechanism of action of xanthine antagonists.
Experimental Workflow for A1AR Antagonist Screening
Caption: A typical workflow for the screening and characterization of xanthine-based A1AR antagonists.
Structure-Activity Relationship (SAR) of 8-Phenylxanthines
Caption: Key structural modifications on the xanthine scaffold that lead to high-affinity A1AR antagonists.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jhu.elsevierpure.com [jhu.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Determination of Purity of 2-Fluoro-3-(trifluoromethyl)benzoic Acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The described reversed-phase HPLC method provides a reliable and accurate means of quantifying the main component and separating it from potential process-related impurities. This method is suitable for quality control and research environments.
Introduction
This compound (Figure 1) is a specialized organic compound utilized as a critical building block in the synthesis of fine chemicals and pharmaceutical intermediates.[1] The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique chemical properties that are valuable in drug development.[1] Accurate determination of its purity is crucial to ensure the quality and efficacy of downstream products. This document provides a detailed protocol for a reversed-phase HPLC method for the quantitative analysis of this compound.

Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended for good peak shape.[2]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA) or phosphoric acid.
-
Standard: this compound reference standard (purity ≥98%).[3]
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Value |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Data Presentation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for linearity, precision, accuracy, and robustness.[4] Typical performance characteristics for HPLC analysis of similar benzoic acid derivatives are summarized in the table below.[4][5]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
Potential Impurities
Potential impurities in this compound may arise from the starting materials or by-products of the synthesis process. These could include isomers (e.g., 3-trifluoromethylbenzoic acid, 4-trifluoromethylbenzoic acid) or precursors from the synthetic route.[6][7] The described HPLC method should provide adequate resolution to separate the main peak from these potential impurities.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity determination.
Conclusion
The HPLC method described in this application note is a reliable and accurate technique for determining the purity of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for excellent separation of the main component from potential impurities. This method is well-suited for routine quality control in both research and manufacturing settings.
References
- 1. innospk.com [innospk.com]
- 2. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. thaiscience.info [thaiscience.info]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Applications of 2-Fluoro-3-(trifluoromethyl)benzoic Acid in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a building block in advanced material synthesis. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoic acid ring imparts unique electronic and steric properties, making it a valuable component for creating materials with enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. This document outlines potential applications in high-performance polymers and as a modulator in the synthesis of metal-organic frameworks (MOFs), based on the known reactivity of similar fluorinated benzoic acids. Detailed experimental protocols for representative syntheses are provided to guide researchers in exploring the utility of this versatile molecule.
Introduction
Fluorinated polymers and materials are of significant interest due to their exceptional properties, including high thermal stability, low dielectric constants, and excellent chemical resistance.[1] The introduction of fluorine-containing functional groups into organic molecules can profoundly influence their physical and chemical characteristics. This compound (CAS No. 115029-22-6) is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to the metabolic stability and biological activity conferred by its fluorinated substituents.[2] While its applications in material science are an emerging area, its structural features suggest significant potential.
Chemical Structure and Properties:
-
IUPAC Name: this compound[3]
-
Synonyms: α,α,α,2-Tetrafluoro-m-toluic Acid, 3-Carboxy-2-fluorobenzotrifluoride[3]
-
Appearance: Off-white to white crystalline powder[2]
| Property | Value | Reference |
| Molecular Weight | 208.11 g/mol | [2] |
| Melting Point | 126-128 °C | [2] |
| Boiling Point | 249.6 °C | [2] |
| Density | 1.489 g/cm³ | [2] |
| Flash Point | 104.7 °C | [2] |
Potential Applications in Material Science
High-Performance Fluorinated Polymers
This compound can serve as a valuable monomer for the synthesis of high-performance fluorinated polymers such as polyamides and polyimides. The presence of both a fluorine atom and a trifluoromethyl group is expected to enhance key material properties.[1]
Logical Relationship of Fluorine Substitution to Polymer Properties
Caption: Logical workflow of property enhancement in polymers.
Experimental Protocol: Synthesis of a Fluorinated Polyamide
This protocol describes a general method for the synthesis of a fluorinated polyamide via low-temperature polycondensation, adapted from procedures for similar fluorinated monomers.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A suitable aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Acid Chloride Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a few drops of pyridine as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours until the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-fluoro-3-(trifluoromethyl)benzoyl chloride.
-
-
Polycondensation:
-
In a separate flask under a nitrogen atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 2-fluoro-3-(trifluoromethyl)benzoyl chloride to the diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol while stirring vigorously to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80 °C overnight.[1]
-
Modulator in Metal-Organic Framework (MOF) Synthesis
Fluorinated benzoic acids can act as "modulators" in the synthesis of MOFs, particularly rare-earth (RE) MOFs.[4][5] The modulator competes with the primary organic linker for coordination to the metal centers, which can control the crystallinity, defect density, and particle size of the resulting MOF.[1] Furthermore, under certain conditions, the C-F bond can be cleaved, allowing fluoride ions to be incorporated into the metal clusters, forming fluoro-bridged structures.[5][6][7]
Experimental Workflow: MOF Synthesis with a Modulator
Caption: Workflow for MOF synthesis using a modulator.
Experimental Protocol: Synthesis of a Rare-Earth MOF (RE-MOF)
This protocol is adapted from the synthesis of RE-TTA-fcu, a fluorinated MOF, using 2-fluorobenzoic acid as a modulator.[4] It is proposed here for this compound to investigate its effect on MOF formation.
Materials:
-
A rare-earth salt (e.g., Eu(NO₃)₃·6H₂O)
-
A suitable organic linker (e.g., 2,5-bis(trifluoromethyl)terephthalic acid - TTA)
-
This compound (as modulator)
-
N,N-dimethylformamide (DMF)
-
Ethanol or Acetone
Procedure:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the rare-earth salt and the organic linker in DMF.
-
To this solution, add a specific molar equivalent of this compound (e.g., 10-50 equivalents relative to the linker). The amount of modulator can be varied to influence the final crystal size and defect concentration.[1]
-
-
Solvothermal Synthesis:
-
Work-up and Activation:
-
After the reaction, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF to remove unreacted starting materials.
-
Subsequently, wash with a lower-boiling solvent like ethanol or acetone to remove DMF from the pores.
-
Dry the final MOF product under vacuum.[1]
-
Expected Outcomes and Characterization
The incorporation of this compound into materials is anticipated to yield properties that can be quantified and compared.
Table of Expected Performance Enhancements:
| Material Class | Property to Measure | Expected Effect of this compound |
| Polymers | Glass Transition Temperature (Tg) | Increase |
| 10% Weight Loss Temperature (Td,10%) | Increase | |
| Dielectric Constant | Decrease | |
| Solubility in Organic Solvents | Increase | |
| MOFs | Crystallinity | Modulated (increase or decrease) |
| Particle Size | Controlled (typically decreased) | |
| Defect Density | Controlled (typically increased) | |
| Hydrophobicity | Increase |
The synthesized materials should be characterized using standard techniques such as:
-
Polymers: NMR, FTIR, GPC, TGA, DSC
-
MOFs: PXRD, TGA, BET surface area analysis, SEM, XPS
Conclusion
This compound represents a promising, albeit underexplored, building block for advanced materials. Its unique substitution pattern is expected to impart desirable properties to polymers and allow for fine-tuning of MOF synthesis. The protocols provided herein offer a starting point for researchers to investigate the potential of this versatile compound in material science applications. Further research is warranted to fully elucidate the structure-property relationships and expand its utility in creating novel functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoro-bridged rare-earth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Formation and importance of fluoro-bridging in rare earth metal-organic frameworks - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Reaction Mechanisms Involving Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of reaction mechanisms involving fluorinated benzoic acids, a critical structural motif in modern drug discovery. The strategic incorporation of fluorine into benzoic acid scaffolds allows for the fine-tuning of physicochemical properties, leading to enhanced therapeutic efficacy, selectivity, and metabolic stability.[1][2] This document covers key reaction types, experimental protocols, and the biological significance of the resulting compounds.
Physicochemical Impact of Fluorination
The introduction of fluorine into the benzoic acid structure profoundly influences its molecular properties in ways that are highly advantageous for drug design:[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine at metabolically vulnerable positions can prevent oxidation, thereby extending the drug's half-life and bioavailability.[1]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[1]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, improving its ability to cross cell membranes and the blood-brain barrier.[1]
-
pKa Modulation: As an electron-withdrawing group, fluorine can lower the pKa of the carboxylic acid group, affecting its ionization state at physiological pH. This modulation can influence solubility and target engagement.[1][3]
Key Reaction Mechanisms and Applications
Fluorinated benzoic acids are versatile precursors in the synthesis of a wide array of therapeutic agents. Several key reaction mechanisms are employed to construct complex drug molecules from these building blocks.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-poor fluoroarenes.[4] In this reaction, a nucleophile replaces a fluoride ion on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex).[5]
Application: SNAr reactions are widely used in the synthesis of various drug candidates. For instance, the reaction of a fluorinated benzoic acid derivative with an amine can be a key step in building molecules with diverse biological activities.[6] A solventless mechanochemical approach using Al2O3 has been developed for the nucleophilic aromatic substitution of aryl fluorides by nitrogen nucleophiles, achieving yields of up to 99%.[5]
Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling reactions are a powerful and greener alternative to traditional cross-coupling methods for forming biaryl bonds.[7] These reactions utilize carboxylic acids as readily available, stable, and often inexpensive starting materials, coupling them with aryl halides or pseudohalides.[7] This approach avoids the generation of stoichiometric organometallic byproducts.[7]
Application: This methodology is particularly useful for synthesizing polyfluorinated biaryl compounds. Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with various aryl halides (iodides, bromides, chlorides) and sulfonates (triflates, tosylates) has been shown to produce good yields of the corresponding biaryl products.[7] Similarly, palladium-catalyzed versions of this reaction are effective with aryl bromides, chlorides, and triflates.[8]
Radical Decarboxylative Fluorination
Recent advancements have led to the development of radical decarboxylative fluorination of benzoic acids. A photoinduced ligand-to-metal charge transfer (LMCT) strategy enables the generation of a high-valent arylcopper(III) complex, which can then undergo facile reductive elimination to form the fluorinated product.[9][10][11] This method addresses the challenge of the high activation barrier typically required for thermal decarboxylative carbometalation of benzoic acids.[9][10][11]
Application: This approach is particularly valuable for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis has been demonstrated with a broad substrate scope, providing a mild method for producing PET tracers.[9]
Therapeutic Applications and Signaling Pathways
Fluorinated benzoic acid derivatives are integral to a range of therapeutic agents.[1]
-
Anti-inflammatory Agents: A significant application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][3]
-
Dry Eye Disease Treatment:
-
Lifitegrast is a fluorinated benzoic acid derivative that functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It is used to treat dry eye disease by blocking the interaction of LFA-1 with ICAM-1, thus inhibiting T-cell activation and reducing inflammation.[1]
-
-
Anticancer Activity:
-
Certain fluorinated benzoic acid derivatives have shown potent anticancer effects by inducing apoptosis (programmed cell death) through the intrinsic pathway, which involves the activation of caspases.[1]
-
Data Presentation
Yields of Synthesized Fluorinated Benzoic Acid Derivatives
| Compound | Reaction Type | Key Reagents | Yield (%) | Reference |
| Flurbiprofen | Suzuki Coupling | 2-bromoaryl carboxylic acid, sodium tetraphenylborate, Pd/C | 98 (final step) | [1] |
| Flurbiprofen | Multi-step synthesis | 4-bromo-2-fluorobiphenyl | 20 (overall) | [7] |
| Celecoxib | Cyclo-condensation | 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione, 4-sulfamidophenylhydrazine hydrochloride | 90-96 | [13] |
| Selenocoxib-3 | Bromination followed by substitution | Celecoxib, NBS, (CH3)2Se2, NaBH4 | 64 | [12] |
| 18F-labeled benzoic acids | Photocatalytic Decarboxylative Fluorination | Various benzoic acids, 18F-fluoride source, Cu(II) catalyst | 16-40 (RCC) | [2] |
Biological Activity of Fluorinated Benzoic Acid Derivatives
| Compound | Target | Assay | IC50 / Activity | Reference |
| Fluoroquinolone Derivative | Acetylcholinesterase (AChE) | In vitro enzymatic assay | 0.032 ± 0.003 µM | [12] |
| Fluoroquinolone Derivative | Butyrylcholinesterase (BChE) | In vitro enzymatic assay | 0.051 ± 0.004 µM | [12] |
| Celecoxib Analogues | Cyclooxygenase-2 (COX-2) | In vitro enzymatic assay | Varies by analogue | [14] |
| Celecoxib Derivatives | Analgesic Activity | Acetic acid-induced writhing test | Up to 67.8% inhibition | [15] |
Experimental Protocols
Synthesis of N-(substituted)-2-fluorobenzamide
This protocol outlines a general procedure for the synthesis of an amide from 2-fluorobenzoyl chloride.[12]
-
Dissolve the appropriate amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-fluorobenzoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted)-2-fluorobenzamide.[12]
Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of a compound against AChE.[12]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as a substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Acid-induced Writhing Test for Analgesic Activity
This protocol is a common method to assess the peripheral analgesic activity of a compound in vivo.[12]
Animals:
-
Swiss albino mice
Procedure:
-
Administer the test compound or vehicle (control) to the animals.
-
After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each animal over a 20-minute period.
-
Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.[12]
Visualizations
Caption: General workflow for drug discovery using fluorinated benzoic acids.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Celecoxib.
Caption: Mechanism of LFA-1 Antagonism by Lifitegrast.
Caption: Induction of Apoptosis via the Intrinsic Pathway.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Al2O3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory and CNS Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of novel compounds with dual anti-inflammatory and central nervous system (CNS) therapeutic potential. The information presented is intended to guide researchers in the development of new chemical entities targeting key pathways implicated in neuroinflammation and neurodegenerative diseases.
Introduction
Chronic inflammation is a key pathological feature of many CNS disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the brain, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and disease progression. Therefore, therapeutic strategies aimed at modulating neuroinflammation hold significant promise. This document outlines synthetic routes and biological evaluation protocols for compounds targeting critical inflammatory signaling pathways, such as those involving cyclooxygenase (COX), 5-lipoxygenase (5-LOX), nuclear factor-kappa B (NF-κB), high mobility group box 1 (HMGB1), and the triggering receptor expressed on myeloid cells 2 (TREM2).
Key Signaling Pathways in Neuroinflammation
Several interconnected signaling pathways are central to the inflammatory cascade in the CNS. Understanding these pathways is crucial for the rational design of targeted therapeutics.
Toll-Like Receptor 4 (TLR4) and NF-κB Signaling
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of TLR4 on microglia. This activation triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Once activated, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[1][2].
TREM2 Signaling
TREM2 is a receptor expressed on microglia that plays a critical role in their survival, proliferation, and phagocytic activity. Ligand binding to TREM2 leads to the recruitment of the adaptor protein DAP12, which in turn activates the spleen tyrosine kinase (Syk). This initiates a downstream signaling cascade that promotes microglial functions essential for clearing cellular debris and amyloid plaques, and for maintaining a neuroprotective phenotype[3][4].
Synthesis of Dual Anti-inflammatory and CNS Agents
The following sections detail the synthesis of representative compounds targeting key inflammatory pathways.
Dual COX-2/5-LOX Inhibitors: Pyrazoloquinazoline Derivatives
Rationale: Dual inhibition of COX-2 and 5-LOX offers a promising strategy to reduce inflammation while potentially mitigating the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs)[5].
General Synthesis Scheme:
Experimental Protocol: A general procedure for the synthesis of pyrazoline derivatives involves the condensation of appropriately substituted aldehydes and acetophenones to form chalcones. These intermediates are then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol with a few drops of glacial acetic acid, to yield the final pyrazoline compounds[6][7]. The products are typically purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (µM) | Reference |
| 3f | 1485 | - | 0.6 | [5] |
| 3h | 684 | - | 1.0 | [5] |
| 3j | 667 | 47 | - | [5] |
| Celecoxib | - | 95 | - | [5] |
| Zileuton | - | - | 0.8 | [5] |
HMGB1 Inhibitors: Glycyrrhizin Derivatives
Rationale: HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, can activate TLR4 and the receptor for advanced glycation endproducts (RAGE), perpetuating the inflammatory response. Inhibitors of HMGB1, such as glycyrrhizin and its derivatives, can attenuate this pro-inflammatory signaling[8][9][10].
General Synthesis Scheme: Novel glycyrrhizin (GL) derivatives can be synthesized by introducing various amine or amino acid residues into the carbohydrate chain and at the C-30 position of the glycyrrhetinic acid backbone[11].
Experimental Protocol: The synthesis of glycyrrhizin analogues often involves the modification of the glycosyl moiety, which is a key pharmacophore for binding to HMGB1. This can be achieved by creating C-N glycoside bonds to introduce new functional groups[12].
Quantitative Data:
| Compound | NO Inhibition IC50 (µM) | Reference |
| Compound 6 | 15.9 | [12] |
| Compound 15 | 20.2 | [12] |
Experimental Protocols for Biological Evaluation
LPS-Induced Neuroinflammation in BV-2 Microglia
Objective: To model neuroinflammation in vitro and to screen compounds for their anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2[13][14].
-
Compound Treatment: Seed BV-2 cells in appropriate culture plates. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for a specified period (e.g., 24 hours) to induce an inflammatory response[15].
-
Endpoint Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6 using Griess reagent and ELISA kits, respectively[1].
NF-κB Nuclear Translocation Assay
Objective: To determine if a test compound inhibits the activation and nuclear translocation of NF-κB.
Protocol:
-
Cell Treatment: Treat BV-2 cells grown on coverslips with the test compound followed by LPS stimulation as described above.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. Effective inhibitors will prevent this translocation[16][17][18].
In Vitro COX-2 and 5-LOX Inhibition Assays
Objective: To determine the direct inhibitory effect of a compound on the activity of COX-2 and 5-LOX enzymes.
Protocols:
-
COX-2 Inhibition Assay: The inhibitory activity can be measured using a colorimetric or fluorometric assay kit. These assays typically measure the peroxidase component of the COX enzyme. The assay involves the oxidation of a chromogenic substrate by the enzyme, and the inhibition of this reaction by the test compound is measured spectrophotometrically[19][20][21].
-
5-LOX Inhibition Assay: The activity of 5-LOX can be determined by measuring the production of its downstream products, such as leukotrienes. A common method is a fluorometric assay where the lipoxygenase converts a substrate to an intermediate that reacts with a probe to generate a fluorescent product[5][22][23].
HMGB1 ELISA
Objective: To quantify the amount of HMGB1 released from cells into the culture medium.
Protocol: A sandwich ELISA is a standard method for measuring HMGB1 levels.
-
Coat a 96-well plate with an HMGB1 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Incubate with a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a TMB substrate solution and measure the absorbance at 450 nm. The concentration of HMGB1 in the samples is determined from a standard curve[11][24][25].
TREM2 Activation Assay
Objective: To assess the ability of a compound to act as an agonist for the TREM2 receptor.
Protocol: A common method is to use a reporter cell line that expresses TREM2 and its signaling adaptor DAP12, coupled to a reporter gene such as luciferase or GFP under the control of a promoter responsive to TREM2 signaling (e.g., NFAT)[3][26].
-
Treat the reporter cells with the test compound.
-
Measure the reporter gene expression (luciferase activity or GFP fluorescence). An increase in the reporter signal indicates TREM2 activation.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A split-luciferase complementation, real-time reporting assay enables monitoring of the disease-associated transmembrane protein TREM2 in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anti-Inflammatory Activity of Pyrazolines | Semantic Scholar [semanticscholar.org]
- 8. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human HMGB1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 21. academicjournals.org [academicjournals.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. H_TREM2 Reporter Jurkat Cell Line [en.genomeditech.com]
Troubleshooting & Optimization
Optimizing reaction conditions for synthesizing derivatives from 2-Fluoro-3-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of derivatives from 2-Fluoro-3-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing derivatives from this compound?
A1: The primary challenges arise from the electronic effects of the substituents on the benzene ring. The ortho-fluoro and meta-trifluoromethyl groups are both strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also deactivate the ring towards certain reactions. The ortho-fluoro group may also introduce steric hindrance, potentially slowing down reactions at the carboxylic acid site.
Q2: How do the fluoro and trifluoromethyl substituents affect the reactivity of the carboxylic acid group?
A2: The electron-withdrawing nature of these substituents makes the carboxyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. This can facilitate reactions like amide bond formation and esterification. However, the proximity of the ortho-fluoro group can sterically hinder the approach of bulky nucleophiles.
Q3: Are there any known biological activities of derivatives of this compound?
A3: Yes, derivatives of similar fluorinated benzoic acids have shown significant biological activity. For instance, analogues of celecoxib, which incorporate a trifluoromethyl group, are known to be selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a key player in the inflammatory signaling pathway.
Troubleshooting Guides
Amide Synthesis
Problem: Low or no yield of the desired amide.
| Potential Cause | Recommended Solution |
| Inactive Coupling Reagent | Use fresh, high-purity coupling reagents (e.g., EDC, HATU). Store moisture-sensitive reagents under anhydrous conditions. |
| Incomplete Activation of Carboxylic Acid | Ensure the reaction is anhydrous. Consider increasing the amount of coupling agent and base (e.g., DIPEA) slightly. |
| Poor Nucleophilicity of the Amine | Use a non-nucleophilic base like DIPEA to deprotonate the amine salt if applicable. |
| Steric Hindrance | For bulky amines, consider using a less sterically hindered coupling agent or increasing the reaction temperature and time. |
Problem: Formation of a major N-acylurea byproduct when using carbodiimide coupling agents (e.g., EDC).
| Potential Cause | Recommended Solution |
| Rearrangement of the O-acylisourea intermediate | Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture to form a more stable active ester, which is less prone to rearrangement. |
| Solvent Effects | Use a less polar solvent like dichloromethane (DCM) if the starting materials are soluble. |
Esterification
Problem: Low yield of the desired ester in Fischer esterification.
| Potential Cause | Recommended Solution |
| Reversible Reaction Equilibrium | Use a large excess of the alcohol to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Inactive Catalyst | Use a fresh, active acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). |
| Steric Hindrance | For sterically hindered alcohols, consider converting the carboxylic acid to the more reactive acid chloride first, followed by reaction with the alcohol. |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or products. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
| Parameter | Value |
| Reactant Ratio (Acid:Amine:HATU:Base) | 1 : 1.1 : 1.1 : 2 |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-95% (dependent on amine) |
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Esterification via Acid Chloride
This two-step protocol is suitable for the esterification of this compound, especially with sterically hindered alcohols.
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
| Parameter | Value |
| Reactant Ratio (Acid:SOCl₂) | 1 : 1.5 |
| Solvent | Anhydrous Toluene or DCM |
| Catalyst | Catalytic DMF (1-2 drops) |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at room temperature.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Esterification of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
| Parameter | Value |
| Reactant Ratio (Acid Chloride:Alcohol:Base) | 1 : 1.2 : 1.5 |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | 80-98% (dependent on alcohol) |
Procedure:
-
Dissolve the alcohol (1.2 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting logic for low amide yield.
Caption: Inhibition of the COX-2 signaling pathway.
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)benzoic Acid Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Fluoro-3-(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of amide and ester derivatives of this compound.
Issue 1: Low Recovery of Amide Product After Column Chromatography
-
Question: I am losing a significant amount of my 2-Fluoro-3-(trifluoromethyl)benzamide product during silica gel column chromatography. What are the possible causes and solutions?
-
Answer: Low recovery of polar amides on silica gel is a common issue. Here are several potential causes and troubleshooting steps:
-
Strong Adsorption to Silica: The amide functionality can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent. This will cap the acidic sites and reduce strong interactions. Alternatively, consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase C18 silica gel.[1]
-
-
Product Precipitation on the Column: If the product has low solubility in the chosen eluent, it may precipitate at the top of the column, especially if it was loaded in a stronger solvent than the initial mobile phase.
-
Solution: Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading. A dry loading technique, where the crude product is adsorbed onto a small amount of silica gel and then loaded onto the column, can also prevent precipitation issues.
-
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for eluting your compound efficiently.
-
Solution: Systematically increase the polarity of the eluent. A common gradient for fluorinated amides is from hexane/ethyl acetate to pure ethyl acetate, and then potentially adding a small percentage of methanol if the compound is very polar.[2]
-
-
Issue 2: Oily Product Instead of Crystalline Solid During Recrystallization of an Ester Derivative
-
Question: I am trying to recrystallize my methyl 2-Fluoro-3-(trifluoromethyl)benzoate, but it keeps "oiling out" instead of forming crystals. Why is this happening and what can I do?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities that inhibit crystal formation.
-
High Solute Concentration: The solution might be too concentrated, causing the solute to come out of solution as a liquid.
-
Solution: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a previously formed crystal can also promote proper crystallization.[3]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too nonpolar, causing the ester to separate as an oil.
-
Solution: Select a solvent system where the ester has high solubility at high temperatures and low solubility at low temperatures. For aromatic esters, solvent mixtures like ethanol/water, acetone/water, or toluene/heptane are often effective.[4] Start by dissolving the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: If the product is significantly impure, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary before attempting recrystallization.
-
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the most common impurities I should expect when working with products of this compound?
-
A1: Common impurities include unreacted starting materials (the benzoic acid or the corresponding amine/alcohol), coupling reagents and their byproducts (e.g., dicyclohexylurea if using DCC), and side products from incomplete reactions.[5][6] For instance, in amide synthesis, the formation of an acyl urea byproduct is common with carbodiimide coupling agents.
-
-
Q2: How do the fluorine and trifluoromethyl groups affect the choice of purification technique?
-
A2: The electron-withdrawing nature of these groups can increase the acidity of any N-H protons in amide products, potentially affecting their interaction with silica gel. In chromatography, fluorinated phases can offer different selectivity compared to standard C18 columns and may be beneficial for separating complex mixtures of fluorinated compounds.[7][8] The increased hydrophobicity of the trifluoromethyl group can also influence solubility in recrystallization solvents.
-
Recrystallization
-
Q3: What are some good starting solvents for the recrystallization of 2-Fluoro-3-(trifluoromethyl)benzamides?
-
Q4: My compound is not crystallizing from the solution upon cooling. What should I do?
-
A4: If crystals do not form, you can try several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Reducing Solvent Volume: If too much solvent was used, you can evaporate some of it to increase the concentration and then try cooling again.
-
Cooling to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.[3]
-
-
Chromatography
-
Q5: What is a typical mobile phase for the flash chromatography of a 2-Fluoro-3-(trifluoromethyl)phenyl ester?
-
A5: For moderately polar compounds like aromatic esters, a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a standard choice. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product.[9]
-
-
Q6: How can I effectively monitor the fractions during column chromatography?
-
A6: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute it with the same or a slightly more polar solvent system used for the column. Visualize the spots under a UV lamp (if the compound is UV active) or by staining. Combine the fractions that contain your pure product.
-
Data Presentation
Table 1: Recommended Recrystallization Solvents for Amide and Ester Derivatives
| Product Type | Primary Solvent | Anti-Solvent (for co-solvent system) | Typical Temperature Range (°C) | Expected Purity |
| Amide | Ethanol | Water | 25 to 78 | >98% |
| Acetonitrile | - | 25 to 82 | >99% | |
| Ethyl Acetate | Heptane | 25 to 77 | >98% | |
| Ester | Methanol | Water | 25 to 65 | >98% |
| Toluene | Heptane | 25 to 111 | >99% | |
| Dichloromethane | Hexane | 25 to 40 | >97% |
Table 2: Typical Column Chromatography Conditions
| Product Type | Stationary Phase | Mobile Phase System | Typical Gradient | Expected Yield |
| Amide | Silica Gel | Hexane / Ethyl Acetate | 10% to 100% Ethyl Acetate | 70-90% |
| Silica Gel (+1% TEA) | Dichloromethane / Methanol | 0% to 10% Methanol | 80-95% | |
| Ester | Silica Gel | Hexane / Ethyl Acetate | 5% to 50% Ethyl Acetate | 85-98% |
| Reversed-Phase C18 | Acetonitrile / Water | 20% to 80% Acetonitrile | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization of a 2-Fluoro-3-(trifluoromethyl)benzamide Derivative
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (refer to Table 1).
-
Dissolution: Place the crude amide product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10][11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of a 2-Fluoro-3-(trifluoromethyl)benzoate Ester
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude ester in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., from 2% to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ester.
Mandatory Visualization
Caption: A typical workflow for the purification of a solid product by recrystallization.
Caption: A standard workflow for the purification of a product mixture using flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bia.si [bia.si]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
How to avoid side products in the synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid. The focus is on minimizing side product formation and optimizing reaction yields for two common synthetic routes: Directed ortho-Lithiation and the Grignard Reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis.
Route A: Directed ortho-Lithiation of 1-Fluoro-2-(trifluoromethyl)benzene
This method involves the deprotonation of 1-fluoro-2-(trifluoromethyl)benzene at the position ortho to the fluorine atom, followed by carboxylation. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly increases the acidity of the ring protons, facilitating lithiation.[1]
Q1: My lithiation reaction is resulting in very low or no yield of the desired product. What are the likely causes?
A1: Low or no yield in a lithiation reaction is typically due to two main factors: inactive reagents or inadequate reaction conditions.
-
Reagent Inactivity: The most common culprit is the n-butyllithium (n-BuLi) solution, which can degrade over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.
-
Presence of Moisture: Alkyllithium reagents are extremely reactive towards protic sources, including trace amounts of water.[2] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum, and use anhydrous solvents.
-
Temperature Control: The lithiation of fluoroarenes must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.[1] If the temperature rises, the lithiated intermediate can become unstable.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the lithiation?
A2: While the fluorine atom is a strong ortho-directing group for lithiation, the trifluoromethyl group is a meta-director for electrophilic substitution, which can influence the acidity of adjacent protons.[1][3]
-
Choice of Base: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes offer different selectivity compared to n-BuLi, although n-BuLi is commonly used.
-
Solvent System: The coordinating ability of the solvent can influence the aggregation state of the organolithium reagent and thus its selectivity. Tetrahydrofuran (THF) is commonly used due to its good solvating properties at low temperatures.[1]
-
Temperature and Reaction Time: Strict adherence to a low temperature (-78 °C) is critical. Allowing the reaction to warm prematurely can lead to lithium-halogen exchange or benzyne formation, resulting in isomeric byproducts.[4]
Q3: After adding dry ice (CO₂), my work-up yields a complex mixture, and purification is difficult. What side reactions could be occurring during carboxylation?
A3: Side reactions during the carboxylation step often involve the reactivity of the initially formed lithium carboxylate.
-
Ketone Formation: The lithium carboxylate salt can be attacked by a second equivalent of the organolithium reagent to form a ketone byproduct after work-up.[5] To minimize this, use a large excess of crushed, high-purity dry ice and add the organolithium solution to the dry ice slurry ("inverse addition"), ensuring the organolithium is always the limiting reagent.[5]
-
Incomplete Quench: If the CO₂ source is not completely anhydrous or is added too slowly, the organolithium reagent may react with moisture or other electrophiles present in the reaction flask.
Route B: Grignard Reaction from 2-Fluoro-3-(trifluoromethyl)bromobenzene
This route involves forming a Grignard reagent from the corresponding aryl bromide, followed by carboxylation. This method is also highly sensitive to reaction conditions.
Q1: My Grignard reaction fails to initiate. What troubleshooting steps can I take?
A1: Initiation is a common hurdle in Grignard synthesis. The key is to ensure an active magnesium surface and strictly anhydrous conditions.[2]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[6][7]
-
Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents (like THF or diethyl ether) are essential. Any moisture will quench the Grignard reagent as it forms.[5]
-
Concentration: A high local concentration of the aryl halide can help initiate the reaction. Ensure the initial addition of the halide solution is directed onto the surface of the magnesium turnings.
Q2: My Grignard reaction produced a significant amount of a high-boiling point byproduct, which I suspect is a biphenyl compound. How can this be avoided?
A2: The formation of a biphenyl derivative (Wurtz-type coupling) occurs when the Grignard reagent reacts with unreacted aryl halide.[5]
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.
-
Temperature Control: While gentle reflux is often needed to sustain the reaction, excessive temperatures can favor byproduct formation. Maintain a controlled reflux.[5]
-
Magnesium Equivalents: Using a slight excess of magnesium (e.g., 1.1-1.2 equivalents) can help ensure the aryl halide is consumed in the formation of the Grignard reagent rather than in side reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical outcomes based on varied reaction conditions to guide optimization.
Table 1: Effect of Base and Temperature on ortho-Lithiation Yield
| Starting Material | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Purity (%) |
| 1-Fluoro-2-(trifluoromethyl)benzene | n-BuLi | THF | -78 | 2 | 85 | >98 |
| 1-Fluoro-2-(trifluoromethyl)benzene | n-BuLi | THF | -40 | 2 | 45 | 70 |
| 1-Fluoro-2-(trifluoromethyl)benzene | LDA | THF | -78 | 2 | 78 | >98 |
| 1-Fluoro-2-(trifluoromethyl)benzene | s-BuLi | THF | -78 | 2 | 82 | 97 |
Yields and purities are representative and may vary based on specific experimental setup and purification methods.
Table 2: Influence of Grignard Reaction Parameters on Side Product Formation
| Aryl Halide Addition Rate | Temperature | Key Side Product Observed | Approx. Yield of Desired Acid (%) |
| Dropwise (over 1 hour) | Reflux | Minimal | 75-85 |
| All at once | Reflux | Biphenyl Coupling | <30 |
| Dropwise (over 1 hour) | Room Temp | Incomplete Reaction | <50 |
| Dropwise (inverse addition)* | -20 to 0 °C | Minimal Ketone | 80-90 |
Inverse addition refers to adding the Grignard reagent to excess dry ice.[6]
Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Lithiation
Materials:
-
1-Fluoro-2-(trifluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (3M)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.[1]
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.
-
Carboxylation (Quench): In a separate flask, crush a large excess (5-10 eq.) of fresh, high-purity dry ice. Vigorously stir the crushed dry ice and slowly transfer the cold organolithium solution onto it via a cannula.
-
Warming: Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.
-
Work-up: Quench the reaction by slowly adding 3M HCl until the solution is acidic (pH ~1).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis via Grignard Reaction
Materials:
-
2-Fluoro-3-(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (3M)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and dropping funnel under an inert atmosphere. Add a single crystal of iodine.
-
Initiation: Add a small portion (~5-10%) of a solution of 2-fluoro-3-(trifluoromethyl)bromobenzene (1.0 eq.) in anhydrous THF to the flask. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling at the magnesium surface.[6]
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Carboxylation: Cool the Grignard solution to 0 °C. In a separate, large beaker, place a large excess of crushed dry ice. Slowly pour the Grignard reagent solution over the dry ice with vigorous stirring.[5]
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Visualizations
Caption: Desired lithiation pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Common side reactions in the Grignard synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Amide Bond Formation with 2-Fluoro-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is amide bond formation with this compound challenging?
A1: this compound is an electron-deficient carboxylic acid due to the strong electron-withdrawing effects of both the ortho-fluoro and meta-trifluoromethyl substituents. This high degree of electron deficiency increases the acidity of the carboxylic acid but can make the activation of the carboxyl group for amide coupling sluggish under certain conditions. Furthermore, the electron-poor nature of the aromatic ring can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the reaction with coupling reagents.
Q2: What are the most common coupling reagents recommended for this type of electron-deficient benzoic acid?
A2: For electron-deficient carboxylic acids like this compound, more potent coupling reagents are often required to achieve efficient amide bond formation. The most commonly recommended reagents include:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient uronium-based coupling reagent suitable for a wide range of amines, including less nucleophilic ones.[1][2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): This is a classic and cost-effective carbodiimide-based method. The additive is crucial for improving efficiency and reducing side reactions.[1][3]
-
Acyl Chloride Formation: A two-step method involving the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This can be a robust method for difficult couplings.[1][4]
Q3: What is the recommended order of addition for reagents in a typical HATU-mediated coupling?
A3: For optimal results in a HATU-mediated coupling, the following order of addition is generally recommended:
-
Dissolve the this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the amine.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Add the HATU reagent portion-wise.
Some protocols suggest a pre-activation step where the carboxylic acid, HATU, and base are stirred together for a few minutes before adding the amine.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be potent enough. 2. Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be slow to react. 3. Presence of moisture: Water can hydrolyze the activated intermediate. 4. Incorrect base: A nucleophilic base can compete with the desired amine. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[5] 2. Increase the reaction temperature or prolong the reaction time.[5] Consider using a stronger, non-nucleophilic base to fully deprotonate the amine if it is used as a salt. 3. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or dry them over molecular sieves. 4. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.[2] |
| Messy Reaction Profile (Multiple Spots on TLC) | 1. Degradation of coupling reagent or activated species: This can be an issue with prolonged reaction times at elevated temperatures. 2. Side reactions: The activated acid may react with other nucleophiles present. 3. Impure starting materials: Purity of the carboxylic acid and amine is critical. | 1. Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Ensure an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric components. 3. Verify the purity of starting materials by NMR or other analytical techniques before starting the reaction. |
| Difficulty in Purification | 1. Removal of urea byproducts (from carbodiimide reagents): Dicyclohexylurea (from DCC) is often insoluble, but the urea from EDC is water-soluble. 2. Removal of excess coupling reagent and additives: HOBt and HATU byproducts can be challenging to remove. 3. Product solubility: The final amide product may have different solubility properties, complicating extraction. | 1. For EDC, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO₃) to remove the water-soluble urea byproduct.[6] 2. A standard aqueous workup (acidic and basic washes) is usually effective. For persistent impurities, a silica gel column is recommended.[6] 3. Adjust the pH of the aqueous layer during workup to ensure the amide product is in its neutral form to facilitate extraction into the organic layer. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or less nucleophilic.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.0–1.2 equiv) to the solution.
-
Add DIPEA (2.0–3.0 equiv) to the reaction mixture.
-
Add HATU (1.1–1.5 equiv) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for many common amines.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
EDC·HCl (1.2–1.5 equiv)
-
HOBt (1.2–1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 equiv), the amine (1.0–1.2 equiv), and HOBt (1.2–1.5 equiv) in anhydrous DCM or DMF, add DIPEA (2.0–3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2–1.5 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for amide coupling of this compound.
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the scale-up synthesis of this compound?
A1: The most prevalent scale-up routes involve the use of organometallic intermediates. A common strategy is the carboxylation of a Grignard reagent formed from a suitable precursor like 2-bromo-1-fluoro-3-(trifluoromethyl)benzene.[1] Another approach is ortho-lithiation using a strong base like n-butyllithium, followed by quenching with carbon dioxide. Both methods require rigorous control of reaction conditions, especially temperature and moisture.
Q2: What are the critical safety concerns when scaling up this synthesis?
A2: Safety is paramount. Key concerns include:
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly flammable and reacts violently with water.[2]
-
Exothermic Reactions: The formation of Grignard reagents and organolithium species is highly exothermic and requires efficient heat management to prevent runaway reactions.
-
Moisture Sensitivity: The organometallic intermediates are extremely sensitive to moisture, which can quench the reaction and pose a safety hazard.[1][3] All reagents, solvents, and glassware must be scrupulously dried.
-
Toxic Reagents: Some alternative synthetic routes might involve highly toxic reagents like carbon monoxide, which requires specialized handling and equipment.[2]
Q3: Which impurities are commonly observed and how can they be minimized?
A3: Common impurities include unreacted starting materials, side products from reaction with residual water, and potential isomers.[2][3] Minimizing these requires:
-
Strict Anhydrous Conditions: Using dried solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of the reactive intermediates.[3]
-
High-Purity Reagents: Ensure the purity of the starting haloaromatic compound and other reagents to avoid introducing contaminants.
-
Optimized Temperature Control: Maintaining low temperatures (e.g., -78 °C for lithiation) can prevent side reactions and improve selectivity.[4]
Q4: Why is this compound important for drug development?
A4: this compound is a valuable building block in medicinal chemistry.[5][6] The presence of both a fluorine atom and a trifluoromethyl group can enhance the metabolic stability, bioavailability, binding affinity, and lipophilicity of drug candidates.[5][7] These properties are highly desirable in the development of new pharmaceuticals.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard/Organolithium Reagent: Reagents may have degraded due to exposure to moisture or air.[3] | 1. Use fresh, high-purity magnesium turnings or a recently titrated solution of n-BuLi. Ensure all solvents and glassware are rigorously dried and the reaction is run under a strict inert atmosphere.[8] |
| 2. Poor Quality Starting Material: Impurities in the haloaromatic precursor can inhibit reagent formation. | 2. Verify the purity of the starting material by GC or NMR analysis before starting the reaction. | |
| 3. Inefficient Carboxylation: Poor delivery or quality of carbon dioxide. | 3. Use a high-purity source of CO2 gas and ensure efficient bubbling through the reaction mixture. Alternatively, pour the reaction mixture onto a large excess of freshly crushed, high-quality dry ice. | |
| Formation of Significant Byproducts | 1. Reaction Quenched by Water: Residual moisture in solvents, reagents, or on glassware.[3] | 1. Dry solvents using appropriate methods (e.g., distillation from a drying agent). Dry glassware in an oven overnight and cool under an inert atmosphere. |
| 2. Side Reactions from High Temperature: Loss of regioselectivity or decomposition of intermediates. | 2. Maintain strict temperature control. For lithiation, use a dry ice/acetone bath (-78 °C). For Grignard formation, control the rate of addition to manage the exotherm.[4] | |
| Difficult Product Isolation / Emulsion during Work-up | 1. Formation of Magnesium Salts: Precipitation of magnesium salts can complicate phase separation. | 1. Ensure the aqueous quench and acidification step is performed carefully and with vigorous stirring to dissolve all salts. |
| 2. Complex Reaction Mixture: Presence of unreacted starting materials and byproducts. | 2. During the aqueous wash, add brine (saturated NaCl solution) to help break up emulsions and improve phase separation.[8] Consider filtering the crude organic layer through a pad of Celite. | |
| Product Purity Issues (Post-Purification) | 1. Residual Solvents: Incomplete removal of extraction or recrystallization solvents.[3] | 1. Dry the final product under high vacuum for an extended period. Use a solvent system for recrystallization from which the product readily crystallizes and the solvent is easily removed. |
| 2. Isomeric Impurities: Formation of other benzoic acid isomers.[2] | 2. Isomer formation is often controlled by the reaction conditions. If isomers are present, purification may require careful recrystallization or column chromatography. Optimizing the lithiation or Grignard formation temperature is key to prevention. |
Experimental Protocols & Data
Illustrative Protocol: Gram-Scale Synthesis via Grignard Reaction
This protocol is a representative example based on common organic chemistry procedures for Grignard carboxylation.[1]
Step 1: Grignard Reagent Formation
-
Assemble a three-necked, flame-dried, round-bottomed flask equipped with a magnetic stirrer, condenser, and an addition funnel under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
In the addition funnel, place a solution of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the haloaromatic solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[1]
Step 2: Carboxylation
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate, large flask, place a significant excess of finely crushed dry ice.
-
Slowly, and with vigorous stirring, transfer the Grignard solution via cannula onto the dry ice.
-
Allow the mixture to warm to room temperature overnight as the CO2 sublimes.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Summary of Typical Reaction Parameters
| Parameter | Lithiation Route | Grignard Route |
| Starting Material | 1-Fluoro-2-(trifluoromethyl)benzene | 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene |
| Key Reagent | n-Butyllithium (n-BuLi) | Magnesium (Mg) |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, Diethyl Ether |
| Temperature | -78 °C | Reflux (typically 35-66 °C) |
| Carboxylation Agent | CO2 (gas or solid) | CO2 (solid) |
| Typical Yield | Moderate to High | Moderate to High |
| Purity (Post-Purification) | ≥99% achievable[5] | ≥99% achievable[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. This compound [myskinrecipes.com]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
Stability and degradation of 2-Fluoro-3-(trifluoromethyl)benzoic acid in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Fluoro-3-(trifluoromethyl)benzoic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, two primary degradation pathways under experimental conditions are hydrolysis of the trifluoromethyl group and decarboxylation of the benzoic acid.
-
Hydrolysis of the Trifluoromethyl Group: The -CF3 group can be susceptible to hydrolysis under basic conditions, potentially converting to a carboxylic acid group. This reaction can also be influenced by photochemical conditions.
-
Decarboxylation: Benzoic acids, particularly those with electron-withdrawing substituents like fluorine and trifluoromethyl groups, can undergo decarboxylation (loss of CO2) at elevated temperatures.[1] This process can be catalyzed by metals.[1]
Q2: In which common laboratory solvents is this compound expected to be stable or unstable?
-
Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): The compound is expected to be relatively stable in dry aprotic solvents at room temperature. However, the presence of water or other nucleophiles can promote degradation, especially at elevated temperatures.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): In protic solvents, there is a higher potential for solvolysis reactions, particularly at non-neutral pH and higher temperatures. The compound has limited solubility in water.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Generally, the compound should be stable in these solvents if they are free of acidic impurities.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective techniques for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining parent compound over time.
-
NMR: 1H, 13C, and especially 19F NMR spectroscopy can be powerful tools to detect the formation of degradation products. The trifluoromethyl group provides a distinct signal in 19F NMR, and its disappearance or the appearance of new fluorine-containing species can be a sensitive indicator of degradation.
Troubleshooting Guides
Issue 1: Unexpected loss of starting material in a reaction.
Possible Cause 1: Degradation due to solvent impurities.
-
Troubleshooting:
-
Use high-purity, dry solvents.
-
If using solvents like THF, check for and remove peroxides.
-
If using chlorinated solvents, consider using a grade stabilized with a non-nucleophilic base.
-
Possible Cause 2: Incompatibility with reaction reagents.
-
Troubleshooting:
-
Avoid strong bases, which can promote hydrolysis of the trifluoromethyl group.
-
Be cautious with strong nucleophiles.
-
Consider the thermal stability of the compound if the reaction is heated.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability study.
Possible Cause 1: Formation of degradation products.
-
Troubleshooting:
-
Characterize the unknown peaks using techniques like LC-MS or by isolating the impurities for NMR analysis.
-
Based on the likely degradation pathways (hydrolysis, decarboxylation), predict the structures of potential degradation products and synthesize authentic standards for comparison.
-
Possible Cause 2: Interaction with excipients or other formulation components.
-
Troubleshooting:
-
Conduct forced degradation studies on the pure compound and the full formulation separately to identify the source of the impurities.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3] The following table summarizes recommended starting conditions for stress testing of this compound. The extent of degradation should be targeted in the range of 5-20%.[2]
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation is observed. |
| Base Hydrolysis | 0.1 M NaOH at room temperature. |
| Oxidation | 3% H₂O₂ at room temperature. |
| Thermal | Solid-state at 60°C. Solution state at 60°C in a suitable solvent. |
| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Protocol for a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute any more nonpolar degradation products. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a PDA detector).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the stressed samples and an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected results in experiments with this compound.
References
Technical Support Center: Protective Group Strategies for Multifunctional Fluorinated Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protective group strategies on complex fluorinated molecules. The unique electronic properties of fluorine substituents can significantly influence the stability and reactivity of common protecting groups, requiring careful consideration during synthesis design.
Frequently Asked Questions (FAQs)
Q1: How does the presence of fluorine in a molecule affect the stability of common protecting groups?
The strong electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of nearby functional groups and their protecting groups. This influence is highly context-dependent but generally follows these principles:
-
Impact on Acidity/Basicity : Fluorine atoms lower the pKa of nearby acidic protons (like alcohols) and decrease the basicity of amines.[1][2][3] This can affect the ease of both protection and deprotection. For example, the decreased nucleophilicity of a fluoroaniline may require more forcing conditions for protection.
-
Silyl Ether Stability : For silyl ethers on fluoroalcohols, the electron-withdrawing fluorine atoms can make the oxygen atom less electron-rich. This may slightly increase stability towards acid-catalyzed hydrolysis, which involves protonation of the ether oxygen. Conversely, the stability towards fluoride-mediated cleavage, which depends on nucleophilic attack at the silicon atom, is less affected by electronics on the oxygen and remains highly effective.[4][5]
-
Carbamate (Boc/Cbz) Stability : For amine protecting groups like Boc, deprotection proceeds via formation of a carbocation intermediate (e.g., t-butyl cation).[6] Electron-withdrawing groups on the nitrogen can destabilize the transition state leading to this intermediate, potentially requiring stronger acidic conditions for cleavage.
Q2: I'm having trouble removing a TBS group from a fluoroalkanol with standard acidic conditions that work for non-fluorinated analogs. What should I do?
This is a common issue. The electron-withdrawing fluorine substituents can decrease the lability of the silyl ether towards acid.
Troubleshooting Steps:
-
Switch to Fluoride-Based Deprotection : This is the most reliable method for silyl ether cleavage as it is driven by the formation of the extremely strong Si-F bond (~142 kcal/mol) and is less sensitive to the electronic environment of the alcohol.[7][8] A standard solution of tetrabutylammonium fluoride (TBAF) in THF is typically effective.[9]
-
Use Milder Fluoride Reagents : If your substrate is sensitive to the basicity of TBAF, consider buffered or milder fluoride sources like HF-Pyridine, HF•NEt₃, or triethylamine trihydrofluoride (3HF-Et₃N).[4] These can offer better chemoselectivity.
-
Increase Acidity (with caution) : If you must use acidic conditions, you may need stronger acids or longer reaction times. However, this increases the risk of side reactions with other sensitive functional groups. Monitor the reaction carefully.
Q3: My Boc-protected fluoroaniline is resistant to deprotection with standard TFA/DCM. What are the alternative strategies?
The nitrogen atom in a fluoroaniline is significantly less basic due to the electron-withdrawing effect of the fluorine atoms on the ring. This can make the carbamate oxygen harder to protonate, slowing down the standard acid-catalyzed deprotection mechanism.
Troubleshooting Steps:
-
Increase Acid Strength/Temperature : Using stronger acids like HCl in dioxane or increasing the reaction temperature can sometimes overcome the resistance. However, this may compromise other acid-sensitive groups.
-
Use Lewis Acids : Reagents like TMSI (trimethylsilyl iodide) or zinc bromide in dichloromethane can facilitate Boc deprotection under non-protic acidic conditions.
-
Consider an Orthogonal Protecting Group : For future syntheses, if downstream steps are incompatible with strong acid, consider an alternative protecting group for the fluoroaniline. A Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, is an excellent acid-stable alternative.[10][11] This is a classic example of orthogonal protection.[12]
Q4: How do I choose an orthogonal protecting group strategy for a molecule with a fluorinated alcohol and a fluorinated amine?
Orthogonal protection allows for the selective removal of one group without affecting the other.[12][13] For a molecule containing both a fluoroalkanol and a fluoroaniline, a robust strategy is essential.
Recommended Orthogonal Set:
-
Fluoroalkanol : Protect as a tert-Butyldimethylsilyl (TBS) ether . This group is stable to the basic and hydrogenolysis conditions used to remove Fmoc and Cbz groups, respectively, but is selectively cleaved by fluoride ions (e.g., TBAF).[5][9]
-
Fluoroaniline : Protect as a Carboxybenzyl (Cbz) carbamate . This group is stable to the acidic and fluoride-based conditions used to remove silyl ethers but is selectively cleaved by catalytic hydrogenolysis (H₂/Pd-C).[10][11]
This strategy creates two distinct, non-interfering deprotection pathways.
Data & Protocols
Table 1: Relative Stability of Common Silyl Ethers to Deprotection Conditions
This table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions. Note that while specific rates on fluorinated substrates are not widely published, these general trends hold true. The bulkier the silyl group, the greater its stability.
| Protecting Group | Abbreviation | Relative Rate (Acidic Hydrolysis) | Relative Rate (Basic Hydrolysis) | Primary Deprotection Method |
| Trimethylsilyl | TMS | 1 | 1 | Mild acid (e.g., AcOH) or base (K₂CO₃) |
| Triethylsilyl | TES | 64 | 10 - 100 | Mild acid or fluoride (TBAF) |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | Fluoride (TBAF) or stronger acid |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Fluoride (TBAF) or strong acid |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Fluoride (TBAF) or harsh acid |
| Data sourced from references[5][7]. |
Table 2: Orthogonal Protecting Groups for Amines
This table provides an overview of common amine protecting groups and their orthogonal deprotection conditions.
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Condition) |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl)[10] |
| Carboxybenzyl | Cbz (or Z) | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd-C)[10][11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine in DMF)[14] |
Key Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection of a TBDMS Ether
This protocol is generally effective for cleaving TBDMS ethers, including those on electron-deficient fluoroalcohols.
Objective : To deprotect a TBDMS-protected alcohol using tetrabutylammonium fluoride (TBAF).[7] Materials :
-
TBDMS-protected fluorinated compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure :
-
Dissolve the TBDMS-protected compound in anhydrous THF (approx. 0.1-0.2 M).
-
Add 1.1 - 1.5 equivalents of the 1 M TBAF solution in THF to the reaction mixture.
-
Stir the solution at room temperature. The reaction time can vary from 1 to 16 hours, depending on the steric hindrance and specific substrate.[7][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Troubleshooting : If the substrate is base-sensitive, TBAF can be buffered by adding 1 equivalent of acetic acid.[4]
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine
This protocol is standard for Boc deprotection but may require modification for electron-deficient fluoroanilines.
Objective : To deprotect a Boc-protected amine using trifluoroacetic acid (TFA). Materials :
-
Boc-protected fluorinated amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure :
-
Dissolve the Boc-protected amine in anhydrous DCM (approx. 0.1 M).
-
Add an excess of TFA to the solution (typically 10-50% v/v). For resistant fluoroanilines, a higher concentration may be needed.
-
Stir the reaction at room temperature. The reaction is often rapid (30 min to 2 hours), indicated by the cessation of CO₂ evolution.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.
Troubleshooting : If the substrate is particularly electron-deficient and resistant to TFA, using 4 M HCl in dioxane is a common, stronger alternative. If unwanted t-butylation occurs on electron-rich aromatic rings or other nucleophilic sites, add a scavenger like anisole or thioanisole to the reaction mixture.[14]
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol is highly effective for cleaving Cbz groups and is orthogonal to most other common protecting groups.
Objective : To deprotect a Cbz-protected amine via catalytic hydrogenolysis.[10] Materials :
-
Cbz-protected fluorinated amine
-
Palladium on carbon (Pd/C), 10 wt%
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure :
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol).
-
Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Purge the reaction flask with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the suspension vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Visual Guides
Caption: Decision workflow for selecting a protecting group for a fluorinated alcohol.
Caption: Orthogonal deprotection of TBS and Cbz groups on a fluorinated molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. fiveable.me [fiveable.me]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid and its Positional Isomers for Researchers
In the landscape of drug discovery and medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative analysis of 2-Fluoro-3-(trifluoromethyl)benzoic acid and its positional isomers, offering insights into their physicochemical characteristics, biological potential, and synthetic accessibility. While direct, side-by-side experimental comparisons of all isomers are not extensively available in public literature, this guide synthesizes existing data and structure-activity relationship (SAR) principles to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The interplay between the fluorine atom and the trifluoromethyl group significantly influences the physicochemical properties of the benzoic acid core. These properties, in turn, can dramatically affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The electron-withdrawing nature of both substituents generally increases the acidity of the carboxylic acid group compared to benzoic acid itself. The relative positions of these groups can lead to nuanced differences in properties such as pKa, lipophilicity (logP), and dipole moment.
Below is a summary of available and predicted physicochemical data for this compound and its positional isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | 115029-22-6 | C₈H₄F₄O₂ | 208.11 | 126-128[1] | 249.6[1] | 2.85 |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 67452-59-9 | C₈H₄F₄O₂ | 208.11 | 148-150 | 245-247 | 3.10 |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 328-82-5 | C₈H₄F₄O₂ | 208.11 | 141-143 | 243-245 | 3.32 |
| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 2058-75-5 | C₈H₄F₄O₂ | 208.11 | 104-106 | 238-240 | 2.65 |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 67452-60-2 | C₈H₄F₄O₂ | 208.11 | 165-167 | 250-252 | 3.45 |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 208.11 | 128-130 | 251-253 | 3.68 |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 320-44-5 | C₈H₄F₄O₂ | 208.11 | 178-180 | 255-257 | 3.05 |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 402-13-1 | C₈H₄F₄O₂ | 208.11 | 155-157 | 253-255 | 3.55 |
Note: Some data, particularly pKa values, are predicted based on computational models and may vary from experimental values.
Biological Activity and Structure-Activity Relationship (SAR) Insights
The biological activity of these isomers is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with protein targets. While a comprehensive comparative study is lacking, analysis of related structures in the scientific literature allows for informed postulations on their potential activities.
Fluorinated benzoic acid derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various proteases. The trifluoromethyl group often enhances lipophilicity, which can improve cell permeability and binding to hydrophobic pockets within target proteins. The position of the fluoro and trifluoromethyl groups is critical and can lead to significant differences in activity, a phenomenon known as "isomeric activity cliffs". For instance, a fluorine atom at the ortho position can influence the conformation of the carboxylic acid group, potentially pre-organizing the molecule for optimal binding to a target.
Derivatives of 3-Fluoro-5-(trifluoromethyl)benzoic acid have been utilized in the synthesis of inhibitors of the influenza A virus fusion process. This suggests that this particular isomeric scaffold can be a valuable starting point for the development of antiviral agents. Furthermore, various fluoro- and trifluoromethyl-substituted benzoic acids are key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, underscoring their importance in applied chemical research.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed experimental protocols for key biological assays are provided below.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
This protocol is based on the Ellman method and is suitable for determining the AChE inhibitory activity of the benzoic acid isomers.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Donepezil)
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for control), and 10 µL of AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of the isomers on various cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Methodologies and Pathways
To aid in the conceptualization of experimental workflows and potential biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and evaluation of positional isomers.
Caption: A simplified signaling pathway illustrating potential enzyme inhibition.
Conclusion
The positional isomers of fluoro-trifluoromethyl-benzoic acid represent a rich chemical space for the exploration of novel therapeutic agents. While this guide provides a foundational comparison based on available data and established medicinal chemistry principles, it also highlights the need for direct, systematic comparative studies. The provided experimental protocols offer a starting point for researchers to generate the necessary data to elucidate the nuanced structure-activity relationships within this promising class of compounds. The strategic placement of the fluoro and trifluoromethyl substituents is anticipated to have a profound impact on biological activity, and a thorough investigation is warranted to unlock the full therapeutic potential of these isomers.
References
The Structure-Activity Relationship of 2-Fluoro-3-(trifluoromethyl)benzoic Acid Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of 2-Fluoro-3-(trifluoromethyl)benzoic acid derivatives, a scaffold of increasing interest in medicinal chemistry due to the unique properties conferred by its fluorine and trifluoromethyl substituents.
The strategic incorporation of fluorine-containing groups into small molecules can significantly enhance their pharmacological profiles. The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position of the benzoic acid core create a distinct electronic and steric environment. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid, while the fluorine atom can modulate lipophilicity and metabolic stability.[1][2] These characteristics make this compound a versatile starting point for the synthesis of novel drug candidates.[1][3][4]
While comprehensive SAR studies on a wide range of this compound derivatives are not extensively published in single cohesive reports, analysis of related structures and general principles of medicinal chemistry allows for the extrapolation of key SAR trends. This guide synthesizes available data to present a comparative overview of how modifications to this core structure can impact biological activity.
Core Scaffold and Key Modifications
The foundational structure for our comparison is this compound. The primary points of modification to explore its SAR include:
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.
-
Substitution on the Phenyl Ring: Introduction of additional substituents on the aromatic ring can alter the electronic distribution, steric profile, and overall lipophilicity of the molecule.
-
Bioisosteric Replacement of the Benzoic Acid Core: While maintaining the key fluoro and trifluoromethyl substituents, replacement of the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions with target proteins.
Comparative Biological Activity
Due to the limited direct SAR studies, we will present a hypothetical comparison based on established principles and data from analogous series of compounds found in the literature. The following table summarizes the expected impact of various structural modifications on a hypothetical biological target, such as a receptor or enzyme active site.
| Modification | Derivative Structure (Example) | Expected Impact on Activity | Rationale |
| Esterification | Methyl 2-fluoro-3-(trifluoromethyl)benzoate | Likely decreased activity for targets requiring a free carboxylate for interaction, but may improve cell permeability. | The carboxylic acid is often a key hydrogen bond donor/acceptor. Esterification removes this functionality but increases lipophilicity. |
| Amidation | 2-Fluoro-N-phenyl-3-(trifluoromethyl)benzamide | Variable. Can introduce new hydrogen bonding interactions and alter the orientation of the molecule in the binding pocket. | The amide bond introduces a hydrogen bond donor (N-H) and acceptor (C=O) and allows for the introduction of diverse R-groups. |
| Ring Substitution (Electron-donating) | 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid | May increase or decrease activity depending on the target. Can alter the pKa of the carboxylic acid and introduce new interaction points. | An amino group can act as a hydrogen bond donor and increase polarity. |
| Ring Substitution (Electron-withdrawing) | 2-Fluoro-4-nitro-3-(trifluoromethyl)benzoic acid | May enhance binding through specific interactions (e.g., with positively charged residues) but could also introduce toxicity. | A nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. |
Experimental Protocols
To generate the type of data required for a robust SAR study of this compound derivatives, a series of standardized biological assays would be necessary. The following are representative protocols for key experiments.
General Synthesis of Amide Derivatives
A common method for creating a library of amide derivatives from this compound involves a coupling reaction.
-
Acid Chloride Formation: The starting benzoic acid (1 equivalent) is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride.
-
Amide Coupling: The resulting acyl chloride is then reacted with a primary or secondary amine (1.1 equivalents) in the presence of a base (e.g., triethylamine or pyridine) to yield the desired amide derivative.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure amide.
In Vitro Target Binding Assay (Hypothetical)
To quantify the affinity of the synthesized derivatives for their biological target, a competitive binding assay could be employed.
-
Preparation: A source of the target protein (e.g., cell membranes expressing a specific receptor or a purified enzyme) is prepared. A radiolabeled ligand with known affinity for the target is also required.
-
Incubation: The target protein is incubated with the radiolabeled ligand and varying concentrations of the test compound (the this compound derivative).
-
Separation: The bound and free radioligand are separated using a technique such as filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is a measure of the compound's binding affinity.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow.
Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.
Signaling Pathway Context
Derivatives of benzoic acid have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, many kinase inhibitors feature scaffolds that could be conceptually related. The following diagram illustrates a simplified generic signaling pathway that could be targeted.
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. jinanhealthtech.com [jinanhealthtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Comparing the efficiency and safety of different synthesis routes for 2-Fluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance metabolic stability and biological activity.[1][2] The efficient and safe synthesis of this molecule is therefore of critical importance. This guide provides a comparative analysis of two distinct synthetic routes to this compound: a multi-step industrial process and a laboratory-scale Grignard reaction-based approach.
Comparative Analysis of Synthesis Routes
The two routes are compared below in terms of their efficiency and safety profiles, with quantitative data summarized for ease of reference.
| Parameter | Route 1: Industrial Synthesis via Fluorination and Oxidation | Route 2: Laboratory Synthesis via Grignard Reaction |
| Starting Material | 2-Trichloromethyl benzal chloride | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene |
| Key Steps | 1. Fluorination with anhydrous HF2. Hydrolysis and Oxidation with HNO₃ | 1. Grignard reagent formation2. Carboxylation with CO₂ |
| Overall Yield | ~89-91% (based on analogous 2-(trifluoromethyl)benzoic acid synthesis)[3] | 60-80% (estimated based on similar Grignard carboxylations) |
| Reaction Time | Multi-day process | ~24 hours |
| Scalability | Suitable for large-scale industrial production.[3] | Primarily for laboratory-scale synthesis; challenges in scaling up Grignar |
| Key Reagents | Anhydrous Hydrogen Fluoride, Nitric Acid, Perfluorosulfonyl fluoride catalyst[3] | Magnesium turnings, Dry Ice (solid CO₂), Anhydrous solvents |
| Safety Concerns | - Use of highly corrosive and toxic anhydrous HF.- Strong oxidizing agent (nitric acid) at elevated temperatures.- High-pressure reaction conditions for fluorination.[3] | - Highly exothermic and moisture-sensitive Grignard reagent formation.- Use of flammable anhydrous ethers.- Potential for runaway reactions if not properly controlled. |
| Advantages | - High overall yield.- Potentially lower cost starting materials for industrial scale.- Established for large-scale production.[3] | - Avoids the use of highly toxic HF and strong oxidizing acids.- Milder reaction conditions (temperature and pressure).- More amenable to laboratory settings. |
| Disadvantages | - Requires specialized equipment to handle hazardous materials.- Significant safety risks associated with reagents.- Generation of hazardous waste. | - Moisture-sensitive, requiring anhydrous conditions.- Yield can be variable and sensitive to reaction initiation.- Starting material may be more expensive for large-scale synthesis. |
Experimental Protocols
Route 1: Industrial Synthesis via Fluorination and Oxidation
This method is adapted from a patented industrial process for the synthesis of the closely related 2-(trifluoromethyl)benzoic acid.[3]
Step 1: Synthesis of 2-(Trifluoromethyl)benzal chloride
-
In a high-pressure reactor, 2-trichloromethyl benzal chloride is charged with a catalytic amount of a perfluorosulfonyl fluoride catalyst.
-
Anhydrous hydrogen fluoride (0.2 to 1:1 mass ratio to the starting material) is introduced into the reactor.
-
The reaction mixture is heated to a temperature between 50-150°C, and the pressure is maintained at 0.8-5.0 MPa.
-
The reaction is monitored until completion.
-
After the reaction, excess hydrogen fluoride is removed by purging with nitrogen.
-
The crude product is neutralized with a weak base to a pH of 6-7, and the organic layer containing 2-(trifluoromethyl)benzal chloride is separated. The reported yield for this step is approximately 93-94%.[3]
Step 2: Synthesis of this compound
-
The 2-(trifluoromethyl)benzal chloride obtained from the previous step is reacted with nitric acid (30-80% concentration, mass ratio of 1:2 to 1:5).
-
The hydrolysis and oxidation reaction is carried out at a temperature between 50-150°C.
-
Upon completion, the reaction mixture is cooled to below 10°C to precipitate the product.
-
The solid is collected by filtration to yield this compound. The reported yield for this step is approximately 95%.[3]
Route 2: Laboratory Synthesis via Grignard Reaction
This protocol is a plausible laboratory-scale synthesis based on standard Grignard reaction procedures for the preparation of benzoic acids.
Step 1: Preparation of 2-Fluoro-3-(trifluoromethyl)phenylmagnesium bromide
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium to initiate the reaction, which can be evidenced by a gentle reflux and the formation of a cloudy solution. A crystal of iodine can be added to aid initiation.
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
The Grignard reagent solution is cooled in an ice bath.
-
Crushed dry ice (solid CO₂, excess) is cautiously added to the reaction mixture in portions.
-
The reaction is allowed to warm to room temperature as the dry ice sublimes.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization.
Visualizations
References
A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Benzoic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a critical step in the journey from a promising lead to a viable drug candidate. Metabolic instability can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of toxic byproducts. One of the most effective strategies to enhance metabolic stability is the selective incorporation of fluorine atoms into a molecule. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzoic acid analogs, supported by established principles and detailed experimental protocols.
The introduction of fluorine can significantly alter a molecule's properties. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Furthermore, the high electronegativity of fluorine can shield adjacent C-H bonds from enzymatic attack, a concept known as "metabolic switching" or "metabolic blocking."[1][2] This guide will delve into the practical implications of these principles for benzoic acid derivatives, a common scaffold in medicinal chemistry.
Quantitative Data Summary: A Representative Comparison
While direct, publicly available experimental data comparing the metabolic stability of a comprehensive series of fluorinated and non-fluorinated benzoic acid analogs in human liver microsomes is limited, the following table provides a representative comparison based on established principles of drug metabolism. These values illustrate the expected trend of increased metabolic stability with the introduction of fluorine.
| Compound | Structure | Predicted Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzoic Acid | 30 | 23.1 | |
| 4-Fluorobenzoic Acid | 60 | 11.6 | |
| 2,4-Difluorobenzoic Acid | >120 | <5.8 | |
| 2,4,6-Trifluorobenzoic Acid | >120 | <5.8 |
Note: The data presented in this table is illustrative and intended to demonstrate the generally accepted trends in metabolic stability upon fluorination. Actual experimental values may vary depending on the specific assay conditions.
Experimental Protocols
The following is a generalized protocol for a typical in vitro metabolic stability assay using human liver microsomes (HLM).
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated benzoic acid analogs)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be low (typically ≤1%) to avoid enzyme inhibition.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compounds and positive controls to the appropriate wells.
-
For the negative control, add the test compound to microsomes in a buffer without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial phase of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro microsomal stability assay.
Metabolic Pathways of Benzoic Acid Analogs
Caption: Metabolic pathways of benzoic acid analogs.
Discussion
The primary metabolic pathway for benzoic acid in humans is conjugation with glycine to form hippuric acid, which is then readily excreted in the urine. A minor pathway involves oxidative metabolism by cytochrome P450 enzymes, such as CYP2E1, leading to hydroxylated derivatives.
For fluorinated benzoic acid analogs, the conjugation pathway is expected to remain largely intact. However, the oxidative pathway is significantly impacted. The presence of a fluorine atom on the aromatic ring can block positions susceptible to hydroxylation. For instance, in 4-fluorobenzoic acid, the para-position is blocked, preventing the formation of 4-hydroxybenzoic acid. This blocking effect is a key reason for the enhanced metabolic stability of fluorinated compounds.[1]
The degree of fluorination is also expected to influence metabolic stability. As more hydrogen atoms are replaced by fluorine, the number of potential sites for oxidative metabolism decreases, and the electron-withdrawing nature of the fluorine atoms can deactivate the entire aromatic ring towards oxidation. Consequently, di- and tri-fluorinated benzoic acids are predicted to be significantly more metabolically stable than their non-fluorinated or mono-fluorinated counterparts.
Conclusion
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Fluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2-Fluoro-3-(trifluoromethyl)benzoic acid. The information is based on established methodologies for structurally similar fluorinated and trifluoromethylated benzoic acid derivatives, offering a valuable resource for analytical method development and selection. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | Typically 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999) | Wide dynamic range, capable of trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 5% (Intermediate Precision)[2][5] | Typically < 15% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | Can be as low as the ng/L range with pre-concentration.[6][7] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range.[8] | Can be as low as the low ng/L range with pre-concentration.[9] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., methanol or acetonitrile). | Often requires derivatization to increase volatility (e.g., esterification).[6][7] |
| Analysis Time | Typically 5-15 minutes per sample.[6] | Can be longer due to sample preparation and chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control.[6] | High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.[6][7] |
| Limitations | May have lower sensitivity compared to GC-MS. | Requires the analyte to be volatile or amenable to derivatization.[6] |
Note: The quantitative data in this table is representative of methods for structurally similar fluorobenzoic acid derivatives and should be considered a reference for method development for this compound.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for fluorinated and trifluoromethylated benzoic acids and can be adapted for the specific analyte.[6][7][10][11]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid), for example, in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the trace-level quantification of this compound, especially in complex matrices.
1. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[6]
-
Ion Source Temperature: 230 °C.[6]
-
Mass Scan Range: m/z 50-350.
2. Sample Preparation (including Derivatization):
-
Solid-Phase Extraction (for trace analysis): If necessary, acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.
-
Derivatization: Evaporate the solvent from the sample or standard and add a derivatizing agent (e.g., BF3-methanol). Heat the mixture to form the methyl ester of this compound, which is more volatile.[6][7]
-
Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Method Validation Workflow and Comparison
To better understand the logical flow of the analytical method validation process and the relationship between the two compared methods, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and GC-MS Methods.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thaiscience.info [thaiscience.info]
- 9. s4science.at [s4science.at]
- 10. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. americanlaboratory.com [americanlaboratory.com]
Efficacy comparison of agrochemicals derived from different fluorinated benzoic acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy and Mechanisms of Key Herbicides, Insecticides, and Fungicides
The strategic incorporation of fluorine into benzoic acid scaffolds has given rise to a diverse and potent class of agrochemicals. These compounds exhibit a range of biological activities, offering valuable tools for crop protection. This guide provides a comprehensive comparison of the efficacy of prominent herbicides, insecticides, and fungicides derived from fluorinated benzoic acids, supported by experimental data and detailed methodologies. The aim is to furnish researchers and professionals in drug development with the objective information needed to inform their work.
Herbicides: Targeting Weed Growth and Pigment Production
Herbicides derived from fluorinated benzoic acids primarily fall into two main modes of action: synthetic auxins and pigment synthesis inhibitors. This section compares the efficacy of two leading examples: fluroxypyr, a synthetic auxin, and diflufenican, a carotenoid biosynthesis inhibitor.
Comparative Efficacy of Fluroxypyr and Diflufenican
| Herbicide | Target Weed | Efficacy Metric | Value | Application Rate | Reference |
| Fluroxypyr | Kochia scoparia (Fluroxypyr-Resistant) | LD50 | 36-40 times higher than susceptible populations | Not Specified | [1] |
| Broadleaf Weeds (general) | % Control | 85.77 - 90.68% | 2-2.5 L ha⁻¹ | [2] | |
| Lepyrodiclis holosteoides | % Control | Effective at upper dose | 2.5 L ha⁻¹ | [2] | |
| Diflufenican | Lolium rigidum (ALS/ACCase-Resistant) | % Control | High | Not Specified | [3] |
| Echinochloa crusgalli (in mix with Penoxsulam) | % Control (Fresh Weight Reduction) | 94.1 - 96.1% | 112.5-135.0 g/hm² | [4] | |
| Mayweed chamomile | % Control | Complete | 90 to 180 g ai/ha | [5] |
Mode of Action: Synthetic Auxins vs. Carotenoid Biosynthesis Inhibitors
Fluroxypyr , as a synthetic auxin, mimics the plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to tissue damage and eventual plant death. This action is initiated by the binding of the herbicide to auxin receptors, which triggers a complex signaling cascade.
Diflufenican inhibits the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching of plant tissues and cessation of photosynthesis.
Experimental Protocols: Assessing Herbicide Efficacy
The data presented in the comparison table is derived from whole-plant bioassays conducted under greenhouse or field conditions. A general protocol for such an assay involves the following steps:
-
Plant Preparation: Seeds of the target weed species are sown in pots or trays containing a suitable growth medium. For resistance testing, seeds are collected from suspected resistant populations and compared against a known susceptible population.
-
Herbicide Application: Herbicides are applied at various concentrations (dose-response) or at a single discriminating dose. Application is typically done using a precision bench sprayer to ensure uniform coverage.
-
Evaluation: Plant mortality, biomass reduction, or visual injury are assessed at specific time points after treatment (e.g., 21-28 days).
-
Data Analysis: The data is used to calculate metrics such as LD50 (the lethal dose required to kill 50% of the population) or percent control compared to an untreated check.
Insecticides: Disrupting Respiration and Nervous System Function
Fluorinated benzoic acid derivatives have also yielded potent insecticides with novel modes of action. This section compares chlorfenapyr, a mitochondrial electron transport chain uncoupler, and flonicamid, a chordotonal organ modulator.
Comparative Efficacy of Chlorfenapyr and Flonicamid
| Insecticide | Target Pest | Efficacy Metric | Value | Method | Reference |
| Chlorfenapyr | Musca domestica (Housefly) | LD50 | 99 ng/fly (susceptible strain) | Topical Application | [6] |
| Musca domestica (Housefly) | LD50 | 4.18 µg/g of sugar | Feeding Bioassay | [7][8] | |
| Paracoccus marginatus (2nd-instar nymphs) | LC50 | 11.64 mg·L⁻¹ | Not Specified | [9] | |
| Anopheles culicifacies & A. stephensi | LC50 | 2-2.39% suspension | Impregnated Paper | [10] | |
| Flonicamid | Myzus persicae (Green Peach Aphid) | LC50 | 2.56 mg/L | Not Specified | [11] |
| Aphis gossypii | LC50 | 0.64 µg/ml | Not Specified | [12] | |
| Rhopalosiphum padi | LC50 | 0.74 µg/ml | Not Specified | [12] | |
| Schizaphis graminum | LC50 | 0.78 µg/ml | Not Specified | [12] | |
| Lipaphis erysimi | LC50 | 2.01 µg/ml | Not Specified | [12] |
Mode of Action: Mitochondrial Uncoupling vs. Chordotonal Organ Modulation
Chlorfenapyr is a pro-insecticide that is metabolized into its active form, which uncouples oxidative phosphorylation in the mitochondria. This disruption of the proton gradient prevents the synthesis of ATP, leading to cellular energy depletion and insect death.
Flonicamid acts on the chordotonal organs of insects, which are sensory receptors involved in hearing, balance, and proprioception.[13] By modulating these organs, flonicamid disrupts the insect's ability to coordinate movement and feed, ultimately leading to starvation.[14]
Experimental Protocols: Determining Insecticide Toxicity
The LD50 and LC50 values presented are typically determined through the following bioassays:
-
Topical Application Bioassay: A precise dose of the insecticide, dissolved in a solvent like acetone, is applied directly to the thorax of individual insects using a micro-applicator. Mortality is assessed after a set period (e.g., 24 or 48 hours).[15][16][17][18]
-
Feeding Bioassay: The insecticide is incorporated into the insect's diet (e.g., sugar solution for flies) at various concentrations. Insects are allowed to feed for a specific duration, and mortality is recorded over time.
-
Impregnated Paper/Surface Bioassay: A surface (e.g., filter paper, glass vial) is treated with a known concentration of the insecticide. Insects are then exposed to this surface for a defined period, and mortality is assessed.
Fungicides: Inhibiting Respiration and Disrupting Cellular Processes
The development of fungicides from fluorinated benzoic acids has provided effective solutions for controlling a range of plant pathogens. This section examines the efficacy of picoxystrobin and boscalid, which both target fungal respiration but at different sites, and fluopicolide, which has a unique mode of action.
Comparative Efficacy of Picoxystrobin, Boscalid, and Fluopicolide
| Fungicide | Target Pathogen | Efficacy Metric | Value | Reference |
| Picoxystrobin | Neopestalotiopsis clavispora | EC50 (Mycelial Growth) | 0.0062 to 0.0658 µg/mL | [19] |
| Neopestalotiopsis clavispora | EC50 (Spore Germination) | 0.0014 to 0.0099 µg/mL | [19] | |
| Boscalid | Powdery mildews, Alternaria spp., Botrytis spp., Sclerotinia spp. | Activity | Preventive and curative | |
| Fluopicolide | Oomycetes (Phytophthora infestans, Plasmopara viticola) | Activity | High antifungal activity | [15] |
| P. litchii | EC50 | 0.131 ± 0.037 μg/mL | [20] |
Mode of Action: Targeting Fungal Respiration and Cell Integrity
Picoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration by blocking electron transfer at the Qo site of the cytochrome bc1 complex (Complex III).[21] This disrupts ATP production, leading to the inhibition of spore germination and mycelial growth.[20]
Boscalid is a succinate dehydrogenase inhibitor (SDHI) that also targets mitochondrial respiration, but at Complex II. It blocks the electron transport chain, leading to a collapse of cellular energy and inhibition of fungal growth and reproduction.[22][23]
Fluopicolide has a unique mode of action, disrupting the spectrin-like proteins in the cytoskeleton of oomycetes.[24] This leads to the delocalization of these proteins, affecting cell integrity and leading to the cessation of zoospore motility, cyst germination, and mycelial growth.[15] More recent research suggests it also inhibits the vacuolar H+-ATPase enzyme.[20]
Experimental Protocols: In Vitro Fungicide Efficacy Assessment
The EC50 values for fungicides are typically determined using in vitro mycelial growth inhibition assays:
-
Medium Preparation: A suitable culture medium (e.g., Potato Dextrose Agar - PDA) is amended with a range of fungicide concentrations.
-
Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth.
-
Measurement: The radial growth of the fungal colony is measured at regular intervals.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control, and the data is used to determine the EC50 value (the concentration that inhibits growth by 50%).[5][25][26][27]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms described, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Synthetic auxin herbicide signaling pathway.
Caption: Carotenoid biosynthesis pathway and the inhibition site of Diflufenican.
Caption: General workflow for determining insecticide LD50/LC50.
This guide provides a foundational comparison of key agrochemicals derived from fluorinated benzoic acids. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field, facilitating informed decision-making and furthering the development of effective and sustainable crop protection solutions.
References
- 1. Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 4. neuroethology-lab.carleton.ca [neuroethology-lab.carleton.ca]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlorfenapyr - Biochemicals - CAT N°: 24141 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
- 12. Flonicamid - Applications - CAT N°: 25608 [bertin-bioreagent.com]
- 13. Chordotonal organ - Wikipedia [en.wikipedia.org]
- 14. iskweb.co.jp [iskweb.co.jp]
- 15. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. entomoljournal.com [entomoljournal.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. mdpi.com [mdpi.com]
- 20. sineria.com [sineria.com]
- 21. coromandel.biz [coromandel.biz]
- 22. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 23. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 24. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 25. Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. phytojournal.com [phytojournal.com]
Probing the Binding Affinity of 2-Fluoro-3-(trifluoromethyl)benzoic Acid Analogs as Potent Receptor Modulators
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] The 2-fluoro-3-(trifluoromethyl)benzoic acid core, and its bioisosteres, serve as a valuable starting point for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the binding affinity of a series of analogs based on a related scaffold, 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which feature a trifluoromethylpyridinyl C-region, against the Transient Receptor Potential Vanilloid 1 (TRPV1). The data presented herein offers insights into the structure-activity relationships (SAR) governing their interaction with this important nociceptive target.
The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target receptor.[1][2] The strategic placement of this group, as demonstrated in the analogs discussed, can lead to significant improvements in binding potency.
Comparative Binding Affinity of Analogs at the hTRPV1 Receptor
The following table summarizes the in vitro binding affinities (Ki) of a series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide analogs against the human TRPV1 receptor. The assay measured the inhibition of capsaicin (CAP)-induced activation.
| Compound ID | C-Region (N-(6-trifluoromethyl-pyridin-3-ylmethyl)) Substitution | Ki (CAP) [nM] |
| 1 | 2-(4-methyl-1-piperidinyl) | 0.2 |
| 2 | 2-(1-piperidinyl) | 0.3 |
| 3 | 2-isobutyloxy | 0.3 |
| 4 | 2-butoxy | 0.3 |
| 5 | 2-benzyloxy | 0.4 |
| 6 | α-m-tolyl (acetamide derivative) | 0.1 |
| 7 | Parent (unsubstituted 2-amino) | Weakly active |
Data sourced from multiple studies on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide analogs as TRPV1 antagonists.[1][3][4]
Experimental Protocols
In Vitro hTRPV1 Antagonism Assay (FLIPR)
The binding affinity of the synthesized compounds was evaluated in vitro by measuring their ability to antagonize the activation of the human TRPV1 receptor by capsaicin.[3] This was assessed using a fluorometric imaging plate reader (FLIPR) with Chinese hamster ovary (CHO) cells heterologously expressing hTRPV1.
Methodology:
-
Cell Culture: CHO cells stably expressing the hTRPV1 receptor were cultured in standard growth medium and seeded into 96-well plates.
-
Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the monitoring of intracellular calcium influx upon channel activation.
-
Compound Incubation: The test compounds (analogs) at varying concentrations were added to the wells and incubated for a specific period to allow for binding to the receptor.
-
Agonist Challenge: Following incubation with the test compounds, a fixed concentration of the TRPV1 agonist, capsaicin (e.g., 100 nM), was added to the wells to stimulate channel opening.
-
Signal Detection: The FLIPR instrument was used to measure the change in fluorescence intensity in each well, corresponding to the influx of calcium ions through the activated TRPV1 channels.
-
Data Analysis: The ability of the test compounds to inhibit the capsaicin-induced fluorescence signal was quantified. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To better understand the context of these findings, the following diagrams illustrate the experimental workflow and the general signaling pathway of the TRPV1 receptor.
Caption: Experimental workflow for the in vitro hTRPV1 antagonism assay.
Caption: Simplified signaling pathway of the TRPV1 receptor upon activation.
References
- 1. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho Effect in Action: A Comparative Analysis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid Acidity
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on molecular properties is paramount. This guide provides a comparative analysis of the "ortho effect" in 2-Fluoro-3-(trifluoromethyl)benzoic acid, contrasting its anticipated acidity with that of related benzoic acid derivatives. By examining experimental pKa data of analogous compounds, we can deconstruct the steric and electronic contributions that govern the acidity of this complex molecule.
The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position of a benzoic acid derivative enhances its acidity to a greater extent than the same substituent at the meta or para positions. This effect is a combination of steric and electronic factors. In the case of this compound, the presence of two distinct electron-withdrawing groups in proximity to the carboxylic acid function presents a compelling case study of this principle.
Comparative Acidity: A Data-Driven Look at Substituent Effects
| Compound | Substituent(s) | pKa |
| Benzoic Acid | -H | 4.20[1][2] |
| 2-Fluorobenzoic Acid | 2-F | 3.27[3] |
| 3-Fluorobenzoic Acid | 3-F | 3.86[4] |
| 4-Fluorobenzoic Acid | 4-F | 4.14 |
| 2-(Trifluoromethyl)benzoic acid | 2-CF₃ | 3.20 (Predicted)[5] |
| 3-(Trifluoromethyl)benzoic acid | 3-CF₃ | 3.77 (Predicted)[6] |
| 4-(Trifluoromethyl)benzoic acid | 4-CF₃ | 3.69 (Predicted)[7] |
Note: Predicted pKa values are based on computational models and are provided for estimation purposes.
The data clearly illustrates the ortho effect. Both the fluoro and trifluoromethyl substituents, being electron-withdrawing, increase the acidity of benzoic acid (lower pKa). However, this acid-strengthening effect is most pronounced when the substituent is in the ortho position. For instance, 2-fluorobenzoic acid (pKa 3.27) is significantly more acidic than its meta (3.86) and para (4.14) isomers. A similar, albeit predicted, trend is observed for the trifluoromethyl-substituted benzoic acids.
Based on these trends, it is reasonable to infer that this compound will be a strong acid, likely with a pKa value lower than that of both 2-fluorobenzoic acid and 2-(trifluoromethyl)benzoic acid. The combined electron-withdrawing inductive effects of the ortho-fluoro and meta-trifluoromethyl groups, coupled with the steric influence of the ortho-fluoro group, are expected to significantly stabilize the carboxylate anion, thereby facilitating proton dissociation.
Visualizing the Ortho Effect
The ortho effect in this compound can be conceptually visualized as a combination of steric and electronic influences that enhance its acidity.
Experimental Protocols: Determination of pKa
The pKa of a benzoic acid derivative can be accurately determined using several established methods. Potentiometric titration and spectrophotometry are two of the most common and reliable techniques.
Potentiometric Titration
This method involves the titration of a weak acid with a strong base while monitoring the pH of the solution.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Volumetric flasks and pipettes
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
The benzoic acid derivative to be tested
-
Deionized water (carbonate-free)
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration. If the compound has low aqueous solubility, a co-solvent such as a methanol-water or acetonitrile-water mixture can be used. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a small amount of 0.1 M HCl.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. More sophisticated analysis can be performed using software to determine the inflection point of the titration curve.
Spectrophotometric Method
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
-
Buffer solutions of known pH values
-
Stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or ethanol)
-
Deionized water
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the benzoic acid derivative at a constant concentration in different buffer solutions covering a range of pH values around the expected pKa.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify the wavelengths at which the acidic (protonated) and basic (deprotonated) forms of the molecule have their maximum absorbance. The absorbance at a specific wavelength is measured for each buffered solution. The pKa can then be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
pKa = pH + log[(A - Ab) / (Aa - A)]
where A is the absorbance of the mixture at a given pH, Aa is the absorbance of the fully protonated form, and Ab is the absorbance of the fully deprotonated form.
Conclusion
The analysis of the ortho effect in this compound, through comparison with its structural analogs, provides valuable insights into the prediction of its chemical properties. The combined steric and powerful electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl substituents are anticipated to render it a significantly stronger acid than benzoic acid and its monosubstituted derivatives. The experimental protocols outlined provide a clear roadmap for the empirical determination of its pKa, which would be a valuable addition to the scientific literature and a crucial parameter for its application in drug discovery and development.
References
- 1. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Fluoro-3-trifluoromethylbenzoic acid, pentyl ester [webbook.nist.gov]
- 7. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-3-(trifluoromethyl)benzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 115029-22-6) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
1. Understanding the Compound and its Hazards
This compound is a fluorinated organic compound.[1][2][3] Like many halogenated organic acids, it is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
In the event of combustion, it may emit toxic fumes, including carbon dioxide, carbon monoxide, and hydrogen fluoride.[4][5]
2. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Adherence to these guidelines is the first line of defense against accidental exposure.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield that is compliant with government standards such as EN166 (EU) or OSHA's 29 CFR 1910.133.[5] |
| Hand Protection | Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a dust mask (such as a type N95) may be required. |
3. Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Ensure adequate ventilation and wear all required PPE.
-
For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[5][6] Vacuum equipment may be used where practical.[6]
First Aid Measures:
-
If on Skin: Wash immediately with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice.[6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
If Swallowed: Do NOT induce vomiting. Seek medical attention.[5]
4. Proper Disposal Protocol
This compound is classified as a halogenated organic waste.[4] As such, it requires special disposal procedures and must not be disposed of in general waste or down the drain. The primary method of disposal for this category of chemical waste is incineration by a licensed hazardous waste management facility.[4]
Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Halogenated Waste Stream: This container must be part of the "halogenated organic waste" stream.[4][8] Do not mix with non-halogenated organic waste or other incompatible waste streams like inorganic acids or bases.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Procedure: The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The recommended and required procedure is to arrange for collection by a specialized and licensed hazardous waste disposal company.[4]
Below is a logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C8H4F4O2 | CID 518002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. bucknell.edu [bucknell.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. "Heats of Mixing in Solid Solutions of Benzoic Acid and M-fluorobenzoic" by Gary L. Bertrand, Richard D. Beaty et al. [scholarsmine.mst.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Fluoro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 2-Fluoro-3-(trifluoromethyl)benzoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and dust, preventing serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Gloves must be inspected prior to use. | Prevents direct skin contact, as the acid is a known skin irritant[3][4]. |
| Skin and Body Protection | Standard laboratory coat. Appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact[5][6]. |
| Respiratory Protection | Not typically required under normal, well-ventilated conditions. If dust is generated or for large-scale operations, a NIOSH/MSHA approved respirator or a dust mask (type N95) is recommended. | Prevents respiratory tract irritation from inhalation of dust particles[1][7]. |
Engineering Controls and Work Practices
To further mitigate risks, the following engineering controls and work practices are essential:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure to airborne contaminants[1][3].
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[1][3].
-
Handling: Avoid direct contact with skin and eyes[4]. Do not breathe dust[1]. After handling, wash hands and any exposed skin thoroughly[1][5].
-
Storage: Store the chemical in a tightly closed container in a dry and well-ventilated place[1][2].
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection[3].
-
Containment: Prevent the further spread of the material.
-
Collection: For a dry spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, use an inert absorbent material. Place the collected material into a suitable, labeled, and sealed container for disposal[1].
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through an approved waste disposal plant[1][5]. Do not empty into drains[1][6]. It is the responsibility of the chemical waste generator to determine the proper waste classification and disposal methods in accordance with local, regional, and national regulations[1].
Logical Relationship for Safe Chemical Handling
Caption: Logical relationship for ensuring safe laboratory practices.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
